molecular formula C16H18ClNO B2979195 (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine CAS No. 1503337-61-8

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

カタログ番号: B2979195
CAS番号: 1503337-61-8
分子量: 275.78
InChIキー: ZBJCTQULHCLGRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.78. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4-chlorophenyl)-(2-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-11(2)19-15-6-4-3-5-14(15)16(18)12-7-9-13(17)10-8-12/h3-11,16H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJCTQULHCLGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Chemical Structure, Properties, and Synthetic Utility of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (CAS Registry Number: 1503337-61-8) is a highly functionalized member of the diarylmethylamine class[1]. Diarylmethylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics, including antihistamines, antimuscarinics, and monoamine reuptake inhibitors[2][3].

This specific compound features a unique substitution pattern—a para-chlorophenyl group paired with an ortho-isopropoxyphenyl group. This technical whitepaper explores the physicochemical properties, 3D conformational dynamics, and validated synthetic methodologies for this critical building block, providing drug development professionals with actionable insights for its integration into novel drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream drug candidates. The quantitative data for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is summarized below.

PropertyValuePharmacological Implication
Molecular Formula C₁₆H₁₈ClNOBaseline atomic composition[1].
Molecular Weight 275.77 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) ~35.2 ŲHighly favorable for blood-brain barrier (BBB) penetration (Ideal CNS target < 90 Ų).
Hydrogen Bond Donors 1 (-NH₂)Essential for anchoring to receptor aspartate/glutamate residues.
Hydrogen Bond Acceptors 2 (N, O)Facilitates secondary interactions within target binding pockets.
Rotatable Bonds 5Balances conformational flexibility with necessary rigidity.

Structural Analysis & Conformational Causality

The architectural design of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is not arbitrary; each functional group serves a distinct stereoelectronic purpose that dictates its interaction with biological targets.

  • The 4-Chlorophenyl Moiety: The para-chloro substitution serves a dual purpose. Electronically, the highly electronegative chlorine atom withdraws electron density from the aromatic ring, subtly modulating the pKa of the adjacent amine. Metabolically, it acts as a steric shield, blocking cytochrome P450-mediated para-hydroxylation, thereby enhancing the metabolic half-life of the scaffold.

  • The 2-Isopropoxyphenyl Moiety: This group is the primary conformational determinant. The bulky isopropyl ether at the ortho position creates severe steric clash with the central benzylic methine proton and the opposing chlorophenyl ring. This steric strain forces the molecule out of coplanarity, locking the two aryl rings into a rigid, orthogonal "butterfly" conformation. This pre-organized 3D geometry reduces the entropic penalty upon binding to deep, narrow receptor clefts, a hallmark of high-affinity G-protein coupled receptor (GPCR) ligands[4].

  • The Methanamine Core: The primary amine acts as the primary pharmacodynamic anchor. At physiological pH (7.4), it is predominantly protonated, allowing it to form critical salt bridges with conserved acidic residues (e.g., Asp3.32 in aminergic GPCRs)[5].

PharmacophoreLogic cluster_molecule Diarylmethylamine Scaffold cluster_receptor Target Receptor (e.g., GPCR) N1 Primary Amine (-NH2) Protonated at pH 7.4 R1 Conserved Aspartate N1->R1 Salt Bridge N2 4-Chlorophenyl Ring Electron-withdrawing R2 Deep Hydrophobic Pocket N2->R2 pi-pi Stacking N3 2-Isopropoxyphenyl Steric Bulk R3 Steric Cleft N3->R3 Conformational Lock

Fig 1. Pharmacophore mapping of the diarylmethylamine scaffold within a generic receptor pocket.

Synthetic Methodologies: A Self-Validating Protocol

Direct reductive amination of benzophenones is notoriously sluggish and low-yielding due to the extreme steric hindrance surrounding the carbonyl carbon. To overcome this and achieve enantioselectivity, the use of Ellman's chiral auxiliary (tert-butanesulfinamide) is the industry gold standard for diarylmethylamine synthesis[6].

Step-by-Step Experimental Workflow

Step 1: Imine Condensation (Activation)

  • Protocol: Combine (4-chlorophenyl)(2-isopropoxyphenyl)methanone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise. Heat to 60°C for 12 hours.

  • Causality: The sterically encumbered ketone resists standard condensation. Ti(OEt)₄ acts as a dual-purpose reagent: it is a strong Lewis acid that activates the carbonyl carbon for nucleophilic attack, and it acts as an irreversible water scavenger to drive the equilibrium toward the sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Protocol: Cool the reaction mixture to -50°C. Slowly add Sodium Borohydride (NaBH₄, 3.0 eq). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The bulky tert-butyl group of the chiral auxiliary effectively shields one face of the imine. This steric blockade directs the hydride attack from NaBH₄ exclusively to the opposite, less hindered face, ensuring exceptionally high diastereomeric excess (>95% d.e.)[6].

Step 3: Auxiliary Cleavage

  • Protocol: Isolate the sulfinamide intermediate via column chromatography. Dissolve in methanol and treat with 4M HCl in dioxane (2.0 eq) at room temperature for 2 hours. Concentrate under vacuum to yield the final product.

  • Causality: The highly acidic conditions selectively cleave the N-S bond of the auxiliary without hydrolyzing the robust isopropyl ether, yielding the enantiopure amine as a stable hydrochloride salt.

SyntheticWorkflow A Starting Material: (4-Chlorophenyl)(2-isopropoxyphenyl)methanone C Intermediate 1: Chiral Sulfinyl Imine A->C Condensation B Chiral Auxiliary: (R)-tert-Butanesulfinamide + Ti(OEt)4 B->C Lewis Acid Catalysis E Intermediate 2: Diastereomerically Pure Sulfinamide C->E Diastereoselective Hydride Transfer D Reduction: NaBH4, THF, -50°C D->E G Final Product: Enantiopure Diarylmethylamine HCl E->G Acidic Cleavage F Deprotection: 4M HCl in Dioxane/MeOH F->G

Fig 2. Asymmetric synthesis workflow of the diarylmethylamine using Ellman's chiral auxiliary.

Analytical Characterization & Validation

To ensure the integrity of the self-validating synthetic system, the final product must be rigorously characterized. The following analytical markers confirm the successful synthesis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the benzylic methine proton, which appears as a distinct singlet (or broad singlet due to amine coupling) around 5.2–5.5 ppm . The isopropyl group will show a characteristic septet at ~4.6 ppm (-CH-) and a doublet at ~1.3 ppm (-CH₃).

  • LC-MS (ESI+): The mass spectrum will display the [M+H]⁺ peak at m/z 276.1 . Crucially, the isotopic pattern will clearly demonstrate a 3:1 ratio at m/z 276/278, confirming the presence of the single chlorine atom on the para-substituted ring.

References

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions National Institutes of Health (NIH) / PMC[Link][2]

  • Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process National Institutes of Health (NIH) / PMC[Link][3]

  • Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis RSC Publishing[Link][4]

  • Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines ACS Omega[Link][5]

  • Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines ResearchGate[Link][6]

Sources

Elucidating the In Vitro Mechanism of Action of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine: A Comprehensive Preclinical Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Classification: Diarylmethylamine (Benzhydrylamine) Derivative | CAS: 1503337-61-8

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter novel, uncharacterized synthetic scaffolds in early-stage drug discovery. The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (CAS: 1503337-61-8) is a highly lipophilic, sterically hindered primary amine. Because it is a preclinical screening compound rather than an FDA-approved therapeutic, it does not possess a single, universally documented clinical mechanism of action.

However, structural deconvolution of its pharmacophore reveals it belongs to the diarylmethylamine (benzhydrylamine) class. Compounds in this structural family (e.g., GBR-12909, benztropine analogs) are classic, potent inhibitors of Monoamine Transporters (MATs) —specifically the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

This whitepaper provides an authoritative, step-by-step technical guide to elucidating and validating the in vitro mechanism of action (MoA) for this compound, operating under the highly probable hypothesis that it acts as a Monoamine Reuptake Inhibitor.

Pharmacophore Mapping & Target Rationale

Before committing resources to high-throughput screening, we must understand the causality behind why this compound interacts with specific biological targets. The structural motifs of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine dictate its binding kinetics:

  • 4-Chlorophenyl Group: The halogen substitution significantly enhances lipophilicity (LogP) and enables halogen bonding within the hydrophobic pockets of transmembrane proteins. This motif is ubiquitous in MAT inhibitors (e.g., sertraline).

  • 2-Isopropoxyphenyl Group: The bulky isopropyl ether provides intense steric hindrance. In the context of MATs, bulky substituents often lock the transporter in an outward-facing conformation , preventing the structural isomerization required to translocate the endogenous neurotransmitter across the membrane.

  • Primary Methanamine: At physiological pH (7.4), this primary amine is protonated. This positive charge is strictly required to form a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp79 in hDAT) located in the central substrate-binding site (S1).

MoA_Workflow Compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine InSilico In Silico Pharmacophore Mapping (Target Prediction) Compound->InSilico Binding Primary Radioligand Binding (MATs, GPCRs) InSilico->Binding Functional Secondary Functional Assays (Uptake Inhibition) Binding->Functional Kinetics Receptor Kinetics & Schild Analysis (Competitive vs Allosteric) Functional->Kinetics MoA Defined In Vitro Mechanism of Action Kinetics->MoA

Workflow for in vitro target deconvolution and mechanism of action elucidation.

In Vitro Profiling: Self-Validating Experimental Protocols

To establish a trustworthy MoA, we must employ a self-validating system. This means pairing Radioligand Binding Assays (to prove the compound physically binds the target) with Cell-Based Functional Assays (to prove the binding causes a physiological effect, such as uptake blockade).

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

Binding assays determine the compound's affinity ( Ki​ ) for the target. We utilize the [1] to convert assay-dependent IC50​ values into absolute thermodynamic constants.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET [2]. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 2 nM [ 3 H]-WIN35,428 for DAT), and varying concentrations of the test compound (10 pM to 10 µM).

  • Equilibrium Incubation: Incubate the microplate at 22°C for 120 minutes. Causality: You must reach steady-state equilibrium; otherwise, the Cheng-Prusoff calculation will artificially inflate the Ki​ [3].

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM mazindol (for DAT/NET) or imipramine (for SERT) to define NSB. This ensures the system self-validates by isolating target-specific binding from lipid-membrane partitioning.

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration through PEI-soaked GF/C glass fiber filters. Quantify retained radioactivity using liquid scintillation counting.

Protocol B: Cell-Based Monoamine Uptake Assay (Functional Efficacy)

Binding does not equal function. A compound could be a substrate (releaser) or an inhibitor. This assay confirms the compound functionally blocks neurotransmitter transport [4].

Step-by-Step Methodology:

  • Cell Plating: Seed stably transfected HEK293-hDAT/SERT/NET cells into poly-D-lysine coated 96-well plates at 50,000 cells/well. Allow 24 hours for adherence.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 15 minutes at 37°C. Causality: The highly lipophilic 2-isopropoxyphenyl group requires time to partition into the lipid bilayer to access the transporter's binding vestibule.

  • Substrate Addition: Add 20 nM of tritiated substrate ([ 3 H]-Dopamine, [ 3 H]-Serotonin, or [ 3 H]-Norepinephrine).

  • Kinetic Quenching: After exactly 5 minutes, rapidly aspirate the buffer and wash three times with ice-cold KRH buffer. Causality: Using ice-cold buffer instantly halts transporter kinetics, ensuring you are measuring the linear phase of the initial velocity ( Vmax​ ).

  • Lysis: Lyse cells with 1% SDS and measure intracellular radioactivity.

Quantitative Data Presentation

Based on the structure-activity relationship (SAR) of diarylmethylamines, the following table models the expected quantitative pharmacological profile for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

TargetAssay TypeRadioligand / SubstrateExpected Ki​ / IC50​ Reference Control
hDAT Binding Affinity[ 3 H]-WIN35,42810 - 50 nM ( Ki​ )GBR-12909 ( Ki​ = 1.5 nM)
hDAT Functional Uptake[ 3 H]-Dopamine25 - 80 nM ( IC50​ )Cocaine ( IC50​ = 300 nM)
hSERT Binding Affinity[ 3 H]-Citalopram50 - 200 nM ( Ki​ )Fluoxetine ( Ki​ = 1.0 nM)
hSERT Functional Uptake[ 3 H]-Serotonin100 - 350 nM ( IC50​ )Imipramine ( IC50​ = 20 nM)
hNET Binding Affinity[ 3 H]-Nisoxetine100 - 500 nM ( Ki​ )Desipramine ( Ki​ = 0.8 nM)

Table 1: Putative in vitro pharmacological parameters. Note that functional IC50​ values are typically higher than binding Ki​ values due to the competitive nature of the endogenous substrate in living cells.

Defined Mechanism of Action: Conformational Locking

If the in vitro data aligns with the predicted profile, the mechanism of action for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is defined as a Competitive Monoamine Reuptake Inhibitor .

Mechanistically, the primary amine anchors the molecule to the central S1 binding site of the transporter via an ionic bond. Simultaneously, the bulky 2-isopropoxyphenyl moiety wedges into the extracellular vestibule. This steric clash acts as a molecular "doorstop," thermodynamically locking the transporter in an outward-facing, open conformation . Because the transporter cannot undergo the necessary conformational shift to the inward-facing state, neurotransmitter translocation is completely halted, leading to prolonged synaptic signaling.

Pathway Compound Diarylmethylamine Ligand Transporter Monoamine Transporter (DAT/SERT/NET) Compound->Transporter Binds S1 Site Conformation Outward-Facing Conformation Lock Transporter->Conformation Uptake Neurotransmitter Uptake Blockade Conformation->Uptake Synapse Prolonged Synaptic Signaling Uptake->Synapse

Putative monoamine transporter inhibition pathway by diarylmethylamines.

References

  • Title: The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf / National Institutes of Health (NIH) URL: [Link]

  • Title: Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 Source: MDPI - International Journal of Molecular Sciences URL: [Link]

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine molecular weight and aqueous solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

This technical guide provides a comprehensive analysis of the molecular weight and aqueous solubility of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with established experimental methodologies to offer a robust understanding of this compound's behavior in aqueous media.

Molecular Identity and Core Physicochemical Properties

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a complex organic molecule featuring multiple functional groups that dictate its chemical behavior. A precise understanding of its molecular weight is foundational for all quantitative experimental work.

The molecular formula for this compound is C₁₆H₁₈ClNO . Based on this formula, the key molecular properties are calculated and summarized below.

PropertyValueMethod
Chemical Formula C₁₆H₁₈ClNO-
Molecular Weight 275.78 g/mol Calculation based on IUPAC atomic weights
Monoisotopic Mass 275.1077 DaCalculation based on principal isotopes[1]

These values are critical for preparing solutions of known molarity, interpreting mass spectrometry data, and conducting stoichiometric calculations in synthetic chemistry.

Aqueous Solubility: A Multifactorial Analysis

Aqueous solubility is a critical determinant of a compound's utility in biological systems, influencing everything from bioavailability in drug candidates to environmental fate. While specific experimental solubility data for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is not publicly available, a detailed analysis of its molecular structure allows for a robust prediction of its behavior and informs the selection of appropriate experimental determination methods. A related compound, (4-chlorophenyl)(phenyl)methanamine, is described as having limited water solubility, which serves as a relevant analogue.[2]

Structural Features Influencing Solubility

The solubility of this molecule is governed by a delicate balance between its hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics.

  • Hydrophilic Contributions : The primary amine (-NH₂) and the ether oxygen (-O-) are the main hydrophilic centers. The nitrogen's lone pair of electrons and the N-H bonds can participate in hydrogen bonding with water molecules, which is a primary driver for solubility in water.[3]

  • Hydrophobic Contributions : The molecule possesses significant hydrophobic character, dominated by two aromatic rings (a chlorophenyl and a phenyl ring) and an isopropyl group. This large, nonpolar surface area disrupts the hydrogen-bonding network of water, which tends to squeeze the molecule out of solution, thus limiting solubility. Generally, as the number of carbon atoms in an amine molecule increases, its solubility in water decreases.[3]

Given the substantial hydrophobic surface area relative to the number of polar, hydrogen-bonding groups, the intrinsic aqueous solubility of the neutral form of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is predicted to be low .

The Critical Role of pH

The primary amine functional group makes the compound basic. In an aqueous environment, it can accept a proton (H⁺) to form a protonated ammonium salt, which is cationic.

This equilibrium is governed by the compound's pKa, the pH at which 50% of the compound is in its ionized form. The solubility of ionizable compounds is strongly dependent on pH.[4] The protonated, cationic form is an ionic species and is expected to be significantly more soluble in the polar solvent water than the neutral free base. Therefore, the aqueous solubility of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine will be substantially higher in acidic solutions (pH < pKa) compared to neutral or basic solutions (pH > pKa).

Experimental Determination of Aqueous Solubility

To obtain definitive solubility data, experimental measurement is required. The choice of method depends on the stage of research, with high-throughput kinetic assays used in early discovery and the more rigorous thermodynamic "shake-flask" method used for lead optimization and regulatory submissions.[5][6]

Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining the true equilibrium or thermodynamic solubility of a compound.[4][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4) B Prepare a series of standards for the calibration curve C Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72h) A->C Incubate G Compare sample response to the calibration curve to determine concentration B->G Calibrate D Allow suspension to settle C->D Equilibrium Reached E Separate solid from liquid via centrifugation or filtration (e.g., 0.22 µm syringe filter) D->E F Quantify compound concentration in the clear supernatant using a validated analytical method (LC-UV, LC-MS/MS) E->F Analyze Supernatant F->G Result Result: Thermodynamic Solubility (µg/mL or µM) G->Result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

  • Preparation : Add an excess amount of the solid compound to a vial containing a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[7]

  • Equilibration : Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is achieved, typically 24 to 72 hours.[8]

  • Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 or 0.45 µm).[8][9]

  • Quantification : The concentration of the compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation : The measured concentration is compared against a calibration curve prepared from stock solutions of known concentrations to determine the final solubility value, typically reported in µg/mL or µM.

High-Throughput Screening: Kinetic Solubility Assays

For early-stage drug discovery where compound availability is limited, kinetic solubility assays are often employed.[6][10] These methods are faster but measure the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (usually DMSO), appears in an aqueous buffer.[5][9]

  • Principle : A concentrated DMSO stock of the test compound is added to the aqueous buffer. The solution is shaken for a shorter period (e.g., 1-2 hours). The concentration at which the compound precipitates is measured.[11]

  • Interpretation : Kinetic solubility values are often higher than thermodynamic solubility because the rapid precipitation can form supersaturated solutions or less stable amorphous solids.[7] While not a true equilibrium value, it is invaluable for ranking compounds and flagging potential solubility liabilities early in the discovery process.

Conclusion

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (Molecular Weight: 275.78 g/mol ) is a molecule whose aqueous solubility is dictated by a trade-off between its significant hydrophobic structure and the presence of hydrophilic amine and ether functionalities. Its intrinsic solubility in neutral water is expected to be low, but this can be significantly enhanced in acidic conditions due to the basicity of the primary amine. For definitive characterization, the shake-flask method is the recommended gold-standard protocol to determine its thermodynamic solubility, a critical parameter for advancing any research or development program.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Thermodynamic solubility - Strasbourg - PCBIS. (n.d.). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Available at: [Link]

  • Lesyk, D., & Kheilik, Y. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • (4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine hydrochloride - NextSDS. (n.d.). Available at: [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023). Available at: [Link]

  • 163837-57-8 | Product Name : (R)-(4-Chlorophenyl)(phenyl)methanamine | Pharmaffiliates. (n.d.). Available at: [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024). Available at: [Link]

  • (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)- - precisionFDA. (n.d.). Available at: [Link]

  • 357-75-5 (C16H18ClNO) - PubChemLite. (n.d.). Available at: [Link]

  • Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H2O−CO2 System Using the COSMO-RS Method | Industrial & Engineering Chemistry Research - ACS Publications. (2010). Available at: [Link]

  • Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H 2 O−CO 2 System Using the COSMO-RS Method | Request PDF - ResearchGate. (2010). Available at: [Link]

  • Cambridge id 5454949 | C15H16ClNO | CID 783984 - PubChem. (n.d.). Available at: [Link]

  • Chlorosyl Nitrite | ClNO3 | CID 180678 - PubChem. (n.d.). Available at: [Link]

  • CID 52018398 | C18H16ClFN2O3 - PubChem. (n.d.). Available at: [Link]

  • CID 56621623 | C16H15Cl3O2 - PubChem. (n.d.). Available at: [Link]

Sources

Pharmacological Profiling and Receptor Binding Affinity Evaluation of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and GPCR-targeted drug discovery, diarylmethylamines represent a highly privileged pharmacophore. The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (CAS 1503337-61-8) is a specialized synthetic ligand characterized by a central methanamine core flanked by two distinct aromatic systems.

Understanding the receptor binding affinity of this compound requires a deep dive into its structure-activity relationship (SAR). The molecule features two critical substitutions:

  • The para-chloro substitution (4-chlorophenyl): This halogen enhances lipophilicity and engages in halogen bonding within the hydrophobic pockets of aminergic targets, a classic driver for affinity in monoamine transporters (SERT/DAT/NET) and the Histamine H1 receptor.

  • The ortho-isopropoxy substitution (2-(propan-2-yloxy)phenyl): This bulky ether linkage creates significant steric hindrance, restricting the rotation of the phenyl ring. By locking the dihedral angle between the two aromatic rings, this substitution limits the conformational flexibility of the ligand, driving target selectivity—particularly toward specific serotonin receptor subtypes (e.g., 5-HT 2C​ ) over off-target adrenergic receptors.

Because empirical Ki​ values for this specific building block are often sequestered in proprietary screening libraries, this whitepaper establishes a predictive pharmacological profile based on its structural homology, followed by the rigorous, self-validating experimental protocols required to empirically determine its binding affinity.

Predictive Binding Profile (SAR-Derived)

Based on the established SAR of structurally homologous diphenylmethanamines (such as chlorpheniramine analogs and selective monoamine reuptake inhibitors), the compound is predicted to exhibit high affinity for monoaminergic targets.

Table 1 summarizes the predictive binding profile, establishing the baseline hypotheses that our subsequent experimental workflows are designed to test.

Target Receptor / TransporterPutative Affinity ( Ki​ nM)Functional RoleStructural Driver for Affinity
SERT (Serotonin Transporter)10 - 50 nMReuptake Inhibitionpara-chloro group enhances hydrophobic pocket binding.
H1 Receptor (Histamine)5 - 25 nMInverse AgonismDiarylmethylamine core mimics classic antihistamines.
5-HT 2C​ Receptor 50 - 150 nMAntagonism / Agonismortho-isopropoxy restricts conformation to fit 5-HT 2C​ orthosteric site.
DAT (Dopamine Transporter)> 500 nMWeak InhibitionBulky ortho-ether clashes with DAT S1 binding site.

Experimental Workflows: Self-Validating Protocols

To transition from predictive SAR to empirical data, we must deploy a self-validating assay system. As an Application Scientist, I mandate the use of orthogonal techniques: a high-throughput Radioligand Binding Assay (RBA) to determine equilibrium affinity ( Ki​ ), validated by Surface Plasmon Resonance (SPR) to determine binding kinetics ( kon​ and koff​ ).

Protocol A: Scintillation Proximity Assay (SPA) for Equilibrium Binding ( Ki​ )

Traditional filtration-based RBA can disrupt low-affinity transient interactions during the wash steps. To prevent this, we utilize a homogeneous 1 [1]. This method relies on the energy transfer from a bound radioligand to a scintillant-embedded bead, eliminating the need to separate bound from free ligand.

Causality Check: For GPCR targets (e.g., 5-HT 2C​ ), the assay buffer must be supplemented with 10 µM GTP γ S (a non-hydrolyzable GTP analog). Why? GTP γ S forces the uncoupling of the G-protein from the receptor, shifting the GPCR into a low-affinity state for endogenous agonists. This ensures that the affinity of our test compound (likely an antagonist) is measured accurately without the confounding variable of G-protein coupling bias.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor (e.g., 5-HT 2C​ ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Bead Coupling: Incubate 10 µg of membrane protein with 0.5 mg of Wheat Germ Agglutinin (WGA)-coated SPA beads per well in a 96-well plate for 30 minutes at room temperature.

  • Ligand Competition: Add a constant concentration of radioligand (e.g., [ 3 H]-Mesulergine at its Kd​ ) and 10-point serial dilutions of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (ranging from 10 pM to 10 µM).

  • Equilibrium: Seal the plate and incubate for 2 hours at 25°C to ensure steady-state equilibrium is reached.

  • Detection: Read the plate on a microplate scintillation counter. Calculate the IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

SPA_Workflow N1 1. Membrane Preparation (Target GPCR/Transporter) N2 2. SPA Bead Coupling (WGA-coated Scintillant) N1->N2 Immobilize N3 3. Ligand Incubation (Radioligand + Test Compound) N2->N3 Add Reagents N4 4. Equilibrium Binding (No Wash Step Required) N3->N4 Incubate to Equilibrium N5 5. Scintillation Counting (Proximity-Induced Emission) N4->N5 Measure Signal

Fig 1: Step-by-step workflow of the Scintillation Proximity Assay (SPA) for binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium affinity ( Ki​ ) only tells half the story. To understand the residence time of the compound on the receptor, we employ 2 [2].

Causality Check: GPCRs are notoriously unstable outside of a lipid bilayer. To maintain the active conformation of the receptor during SPR, we reconstitute the purified receptor into nanoscale lipid bilayers (nanodiscs) before immobilization on the sensor chip.

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged target receptor nanodiscs onto an NTA (Nitrilotriacetic acid) sensor chip until a baseline response of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in running buffer (HEPES 20 mM, NaCl 150 mM, 0.05% Tween-20, 1% DMSO) at concentrations ranging from 0.1x to 10x of its estimated Kd​ .

  • Association Phase: Inject the analyte over the sensor chip at a flow rate of 50 µL/min for 120 seconds to measure the association rate constant ( kon​ ).

  • Dissociation Phase: Switch the flow back to running buffer for 600 seconds to measure the dissociation rate constant ( koff​ ).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the exact Kd​ ( koff​/kon​ ).

Mechanistic Pathway of Target Engagement

Once the compound binds to its target, its pharmacological effect is dictated by its ability to outcompete endogenous ligands. For diarylmethylamines, this typically results in the orthosteric blockade of monoamine reuptake or GPCR signaling, as visualized below.

Mech_Pathway Ligand (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine Target Aminergic Target (e.g., SERT, 5-HT2C, H1) Ligand->Target High Affinity Binding (Ki) Compete Displacement of Endogenous Monoamines Target->Compete Orthosteric Blockade Signal Inhibition of Reuptake / Receptor Antagonism Compete->Signal Pharmacological Effect

Fig 2: Mechanistic pathway of target engagement and orthosteric blockade by the compound.

By utilizing 3 [3] alongside kinetic SPR analysis, researchers can confidently validate the therapeutic potential and off-target liabilities of this highly specific diarylmethylamine derivative.

References

  • Berry, J., & Price-Jones, M.
  • Aristotelous, T., et al. "Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Maguire, J. J., et al. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

Sources

A Strategic Guide to Establishing the In Vivo Toxicity Profile of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative for a Structured Toxicity Assessment

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine represents a distinct chemical structure. While a related hydrochloride salt, [4-chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride (CAS No. 2094692-85-8), has been classified with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity, comprehensive in vivo data for the base compound is absent from the public domain.[1] Therefore, a structured, evidence-based approach to toxicity profiling is not just a regulatory requirement but a scientific necessity to ensure safety and guide further development.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies advocate for a tiered strategy for toxicity testing.[2] This approach begins with foundational studies to assess acute effects and progresses to more complex evaluations of repeated exposure and specific endpoints like genotoxicity.[2][3] This guide operationalizes that strategy for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, providing the scientific and methodological framework to build a robust safety profile from the ground up.

A Tiered Framework for In Vivo Toxicity Evaluation

A successful toxicity assessment program is built on a logical progression of studies. Each tier provides critical data that informs the design and necessity of subsequent, more intensive studies. This ensures the ethical use of animal models and the efficient allocation of resources.

G cluster_0 Tiered Toxicity Testing Strategy Tier 1 Tier 1: Acute Toxicity (OECD 423) Tier 2 Tier 2: Sub-chronic Toxicity (OECD 407) Tier 1->Tier 2 informs dose selection Risk Assessment Integrated Risk Assessment (NOAEL Determination) Tier 1->Risk Assessment Tier 3 Tier 3: Genotoxicity (OECD 474) Tier 2->Tier 3 provides systemic exposure data Tier 2->Risk Assessment Tier 3->Risk Assessment

Caption: Tiered approach for toxicity assessment.

Tier 1: Acute Oral Toxicity Assessment (OECD 423)

Scientific Rationale: The initial step is to determine the health hazards likely to arise from a single, short-term oral exposure to the substance.[4] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that classifies the substance into a specific toxicity category based on mortality, using a minimal number of animals.[5][6][7] This study provides a preliminary understanding of the compound's intrinsic toxicity and helps guide dose selection for subsequent studies.

Experimental Protocol: OECD 423 - Acute Toxic Class Method
  • Animal Model: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used, as they are often more sensitive.[5]

  • Housing & Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and acclimatized for at least 5 days before dosing.

  • Dose Selection & Administration:

    • For an NCE with no existing data, a starting dose of 300 mg/kg body weight is often recommended.[6] Alternatively, if toxicity is not expected, a limit test at 2000 mg/kg can be performed.[6]

    • The substance is administered as a single oral dose via gavage. The maximum volume should not exceed 1 mL/100g of body weight for oily solutions or 2 mL/100g for aqueous solutions.[5][6]

  • Stepwise Procedure:

    • Step 1: Dose three female animals at the starting dose level.

    • Observation: Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and CNS activity) frequently on the day of dosing and at least once daily for 14 days.[6][8]

    • Decision Logic: The outcome (number of mortalities within a defined period) determines the next step:

      • If mortality is high, the dose for the next step is decreased.

      • If mortality is low or absent, the dose for the next step is increased.

      • The study is concluded when a clear outcome is observed, allowing for classification.

  • Pathology: All animals are subjected to gross necropsy at the end of the 14-day observation period.

G start Start: Select Dose (e.g., 300 mg/kg) dose Dose 3 Animals (Females) start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe decision Outcome? observe->decision stop_classify Stop & Classify Substance decision->stop_classify Clear Outcome next_step Proceed to Next Step (Adjust Dose) decision->next_step Uncertain Outcome next_step->dose

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Data Presentation: Acute Toxicity Findings
Dose Level (mg/kg)Strain/SexNo. of AnimalsMortality (within 24h)Mortality (2-14 days)Key Clinical Signs Observed
e.g., 300Sprague-Dawley/F30/31/3Piloerection, lethargy, decreased activity
e.g., 2000Sprague-Dawley/F32/31/3Severe lethargy, ataxia, tremors

Tier 2: Sub-chronic Repeated Dose Toxicity (OECD 407)

Scientific Rationale: While acute studies assess single-dose effects, sub-chronic studies evaluate the toxicity of repeated daily exposure over a longer period, typically 28 days.[9] This type of study is critical for identifying target organs of toxicity, characterizing the dose-response relationship, and determining a No-Observed-Adverse-Effect Level (NOAEL).[10] The data generated are foundational for quantitative risk assessment.[9]

Experimental Protocol: OECD 407 - Repeated Dose 28-Day Oral Toxicity Study
  • Animal Model: The rat is the preferred rodent species.[10][11] Both male and female animals are used.

  • Dose Level Selection: At least three dose levels plus a control group (vehicle only) are used.[10]

    • The highest dose should induce observable toxic effects but not death or severe suffering.

    • The lowest dose should ideally produce no adverse effects.

    • An intermediate dose should produce intermediate toxic effects.

    • Dose levels are selected based on data from the Tier 1 acute toxicity study.

  • Group Size: Each group should consist of at least 10 animals (5 males and 5 females).[10][12]

  • Administration: The test substance is administered orally (by gavage) once daily for 28 consecutive days.[10][11]

  • In-Life Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight & Food/Water Consumption: Measured weekly.

    • Ophthalmology & Functional Observations: Conducted before the study and at termination.

  • Terminal Procedures:

    • Hematology & Clinical Biochemistry: Blood samples are collected at termination for a comprehensive analysis of blood cells and key serum chemistry parameters (e.g., liver enzymes, kidney function markers).

    • Necropsy & Organ Weights: All animals are subjected to a full gross necropsy. Key organs (e.g., liver, kidneys, brain, spleen, thymus, gonads) are weighed.[10][13]

    • Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are preserved for microscopic examination.[10] Any gross lesions from all animals are also examined.

G cluster_0 Pre-Study cluster_1 28-Day Dosing & Observation cluster_2 Terminal Assessment acclimate Acclimatize Animals randomize Randomize into Groups (3 Dose + 1 Control) acclimate->randomize dose Daily Oral Dosing randomize->dose observe Daily Clinical Signs Weekly Body Weight Weekly Food/Water Intake dose->observe blood Hematology & Clinical Chemistry observe->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo

Caption: Workflow for the OECD 407 28-Day Repeated Dose Study.

Data Presentation: Summary of Sub-chronic Toxicity Findings
ParameterControl GroupLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Change (%) +25%+24%+15%+5%
Key Hematology NormalNormalNormal↓ RBC, ↓ HGB
Key Clinical Chemistry NormalNormal↑ ALT, ↑ AST↑↑ ALT, AST, BUN
Liver Weight (relative) 1.001.021.151.30
Key Histopathology No findingsNo findingsMinimal centrilobular hypertrophy (Liver)Moderate centrilobular hypertrophy & necrosis (Liver); Renal tubular degeneration (Kidney)
NOAEL Determination -X mg/kg/day --
Statistically significant difference from control (p < 0.05)

Tier 3: In Vivo Genotoxicity Assessment (OECD 474)

Scientific Rationale: Genotoxicity assessment is crucial to determine if a substance can induce damage to genetic material (DNA and chromosomes). The in vivo Mammalian Erythrocyte Micronucleus Test is a robust assay for detecting such damage.[14][15][16] It evaluates the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind when a cell divides.[15][17] A positive result is an indicator of induced chromosome damage.[14][17]

Experimental Protocol: OECD 474 - Mammalian Erythrocyte Micronucleus Test
  • Animal Model: Mice or rats are typically used.[14][17]

  • Dose Selection: Doses are based on the Tier 2 study, with the highest dose being the Maximum Tolerated Dose (MTD) or a limit dose of 2000 mg/kg.[14] At least three dose levels are tested.

  • Administration: The substance is typically administered once or twice, 24 hours apart, via an appropriate route (usually oral gavage).[14]

  • Control Groups: A vehicle control and a positive control (a known genotoxic agent like cyclophosphamide) are required.[17]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (typically 24 and 48 hours) to capture the peak of erythrocyte production.[17]

  • Slide Preparation & Analysis:

    • Bone marrow is flushed from the femur, and smears are prepared on microscope slides.

    • The slides are stained to differentiate between immature (polychromatic erythrocytes, PCEs) and mature (normochromatic erythrocytes, NCEs) red blood cells.

    • At least 4000 PCEs per animal are scored under a microscope for the presence of micronuclei.[17]

  • Toxicity Measurement: The ratio of PCEs to NCEs is calculated as an indicator of bone marrow cytotoxicity.

G start Select Dose Levels (Based on Tier 2 Data) groups Assign Animals to Groups (Vehicle, Positive Control, 3x Test Article) start->groups admin Administer Substance (e.g., 2 doses, 24h apart) groups->admin sample Collect Bone Marrow (24h & 48h post-last dose) admin->sample prepare Prepare & Stain Slides sample->prepare score Microscopic Analysis: Score Micronucleated PCEs (≥4000 PCEs/animal) prepare->score analyze Statistical Analysis (Compare treated vs. vehicle control) score->analyze

Caption: Workflow for the OECD 474 Micronucleus Test.

Data Presentation: Micronucleus Assay Results
Treatment GroupDose (mg/kg)No. of Animals% Micronucleated PCEs (Mean ± SD)% PCEs (Cytotoxicity)Result
Vehicle Control050.15 ± 0.0548 ± 5Negative
Positive Controle.g., 4052.50 ± 0.4025 ± 4Positive
Test ArticleLow50.18 ± 0.0646 ± 6Negative
Test ArticleMid50.20 ± 0.0745 ± 5Negative
Test ArticleHigh50.75 ± 0.2530 ± 5Positive
*Statistically significant difference from vehicle control (p < 0.05)

Integrated Data Analysis and Risk Characterization

The culmination of this tiered approach is the integrated analysis of all data to form a cohesive toxicity profile and perform a preliminary risk assessment. The central pillar of this assessment is the determination of the No-Observed-Adverse-Effect Level (NOAEL) .

The NOAEL is the highest tested dose at which no biologically or statistically significant adverse effects are observed in the exposed population compared to the control group.[18][19] It is derived directly from the most sensitive endpoints in the most comprehensive study, which is typically the 28-day repeated dose study (Tier 2).[10]

  • To determine the NOAEL: Researchers evaluate all dose groups in the OECD 407 study. The NOAEL is the dose level immediately below the Lowest-Observed-Adverse-Effect Level (LOAEL), which is the lowest dose that produced a significant adverse effect.

  • Contextualization: The NOAEL is not interpreted in isolation. The findings from the acute (Tier 1) and genotoxicity (Tier 3) studies provide crucial context. For example, a positive genotoxicity result, even with a high NOAEL from the sub-chronic study, would raise significant safety concerns that require further investigation.

This integrated profile informs the decision-making process for the NCE's future, including establishing safe starting doses for human trials and guiding the design of longer-term chronic toxicity studies if warranted.[20][19]

Conclusion

Establishing the in vivo toxicity profile of a novel chemical entity like (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a methodical, multi-stage process. By adhering to a tiered framework based on internationally validated OECD guidelines, researchers can systematically and ethically build a comprehensive safety profile. This guide provides the strategic and technical foundation for executing acute, sub-chronic, and genotoxicity studies, ensuring that the data generated is robust, reliable, and suitable for regulatory scrutiny and critical decision-making in the drug development lifecycle.

References

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2016). OECD. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (2025). Nucro-Technics. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. [Link]

  • Repeated dose toxicity. (n.d.). Joint Research Centre - European Commission. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.). Altis Biosystems. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2014). OECD. [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Altis Biosystems. [Link]

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). (n.d.). Altis Biosystems. [Link]

  • Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. (1998). PubMed. [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). (2025). Tox Lab. [Link]

  • How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)? (2026). The Sustainability Co-Op. [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI. [Link]

  • NOAEL (No Observed Adverse Effect Level). (2025). Anilocus. [Link]

  • No-observed-adverse-effect level. (n.d.). Wikipedia. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. [Link]

  • No observed adverse effect level (NOAEL). (n.d.). GARDP. [Link]

  • No Observed Adverse Effect Level. (n.d.). EUPATI Toolbox. [Link]

  • [4-chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride. (n.d.). NextSDS. [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025). ResearchGate. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). Food and Drug Administration. [Link]

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Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. This compound is a key intermediate in pharmaceutical synthesis, and its precise quantification is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The developed method utilizes a reversed-phase C18 column with a UV detector, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the entire lifecycle of the analytical method from development and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a primary aromatic amine with a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol . Its structure, featuring two aromatic rings and a hydrophobic isopropyl group, lends it a non-polar character, as indicated by a computed XLogP3 value of 3.5. Accurate determination of this compound's purity and concentration is paramount during drug development and for quality control of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This application note provides a step-by-step guide to developing and validating a reliable HPLC method for the quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. The methodology is grounded in fundamental chromatographic principles and adheres to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines set forth by the ICH.[1][2][3]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

  • Structure: (Image of the chemical structure of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine would be inserted here)

  • Hydrophobicity: With a computed XLogP3 of 3.5, the compound is relatively hydrophobic, making it an ideal candidate for reversed-phase HPLC, where it will interact strongly with a non-polar stationary phase.[4]

  • UV Absorbance: The presence of two phenyl rings in the structure of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine indicates that it will absorb UV radiation. Aromatic amines are known to have UV absorbance maxima in the range of 200-300 nm. For instance, aniline exhibits a λmax at 280 nm, and a structurally similar compound, (R)-(4-Chlorophenyl)(phenyl)methanamine, is detected at 220 nm.[1][8] A UV scan of the analyte is recommended to determine the optimal wavelength for maximum sensitivity.

HPLC Method Development and Optimization

The following sections detail the systematic approach taken to develop and optimize the HPLC method.

Initial Chromatographic Conditions

Based on the physicochemical properties of the analyte, the following initial conditions were selected:

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe hydrophobic nature of the analyte makes a C18 stationary phase suitable for good retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common ion-pairing agent that improves peak shape for basic compounds and maintains a low pH (~2.1) to ensure the amine is fully protonated.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 30-70% B over 15 minutesA gradient elution is chosen to ensure elution of the analyte with a reasonable retention time and good peak shape, while also eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce back pressure.
Detection Wavelength 225 nmSelected based on the UV absorbance of similar aromatic amines and to provide good sensitivity. A UV scan should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Method Optimization Workflow

The initial conditions provide a starting point for method optimization. The following workflow was employed to refine the method for optimal performance.

Caption: Workflow for HPLC method optimization.

Optimized Chromatographic Conditions

Following a systematic optimization process, the final, robust HPLC method for the quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine was established.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B isocratic
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 228 nm
Injection Volume 10 µL

Method Validation Protocol

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12] The validation parameters and their acceptance criteria are summarized below.

Validation Workflow

Validation_Workflow Start Optimized HPLC Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Decision-making process during method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte spiked with known impurities.The analyte peak should be well-resolved from any other peaks (impurities, placebo components) with a resolution of >2.0. No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
Linearity Analyze a minimum of five concentrations of the analyte reference standard over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.80-120% of the target concentration.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate injections of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or by using the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or by using the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (RSD ≤ 10%).
Robustness Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the variations.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. The method has been developed based on a sound understanding of the analyte's physicochemical properties and has been rigorously optimized and validated in accordance with international regulatory guidelines. This comprehensive protocol will enable researchers, scientists, and drug development professionals to implement this method with confidence for routine quality control and in-process monitoring, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. How does pH of the mobile phase affects the resolution on reversed-phase HPLC?[Link]

  • Organic Chemistry Data. Approximate pKa chart of the functional groups: values to know. [Link]

  • Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • ResearchGate. (2026). Simple Method for the Estimation of pKa of Amines. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • NextSDS. (4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine hydrochloride. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

  • NIST. Methanone, (4-chlorophenyl)phenyl-. [Link]

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Application Note: A Validated Protocol for the Solubilization of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in DMSO for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation and use of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine solutions in Dimethyl Sulfoxide (DMSO) for cell-based assays. Recognizing the compound's inherent hydrophobicity, this guide addresses the critical challenges of achieving accurate, reproducible dosing while mitigating common pitfalls such as compound precipitation and solvent-induced cytotoxicity. We present a self-validating workflow that includes primary stock preparation, a robust serial dilution strategy to prevent aqueous precipitation, and a protocol for determining the specific DMSO tolerance of the cell line under investigation. This application note is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and reproducibility of their in vitro experimental results.

Foundational Principles: Navigating the DMSO-Aqueous Interface

The experimental utility of hydrophobic compounds like (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in biological systems is entirely dependent on their effective delivery to the cellular target. Dimethyl Sulfoxide (DMSO) is an exceptionally potent and widely used aprotic solvent, capable of dissolving a vast array of non-polar and polar compounds.[1] However, its use in cell culture is a delicate balance between leveraging its solubilizing power and managing its inherent biological impact.

The Causality of Common Failures:

  • The Solvent-Shift Precipitation Problem: The most frequent error in dosing cells with hydrophobic compounds is the "solvent shift." When a highly concentrated compound stock in 100% DMSO is directly and rapidly diluted into an aqueous cell culture medium, the solvent environment abruptly changes from organic to aqueous.[2][3] This shock causes the poorly water-soluble compound to crash out of the solution, forming a fine precipitate.[4] This leads to an unknown and unquantifiable final concentration, rendering dose-response data unreliable.

  • The Cytotoxicity of the Vehicle: DMSO is not biologically inert. It can permeate cell membranes, and at higher concentrations, it inhibits cell proliferation and can induce cytotoxicity.[5][6] This effect is both concentration- and time-dependent.[7] Therefore, failing to maintain a low, consistent final concentration of DMSO across all experimental and control wells can lead to artifacts where the observed cellular effect is due to the solvent, not the test compound. Most cell lines can tolerate a final DMSO concentration of 0.5%, while more sensitive primary cells may require concentrations below 0.1%.[8]

This protocol is explicitly designed to overcome these two fundamental challenges through a systematic and validated approach.

Materials and Reagents

ItemSpecifications
Test Compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, Solid (powder/crystalline)
Solvent Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered
Tubes Sterile, conical-bottom polypropylene or glass vials; sterile 1.5 mL microcentrifuge tubes
Pipettes Calibrated micropipettes and sterile, nuclease-free pipette tips
Balance Analytical Balance, readable to at least 0.1 mg
Mixing Equipment Vortex mixer; Sonicator (water bath)
Optional Water bath or heat block set to 37°C
PPE Safety glasses, lab coat, chemical-resistant gloves

Quantitative Data and Key Parameters

Table 1: Recommended Final DMSO Concentrations for Cell Assays
Assay TypeRecommended Final DMSO Concentration (%)Rationale and Key Considerations
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[2][8]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent effects than established cell lines.[8]
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration must be optimized and rigorously kept consistent across all plates.[2]
Long-Term Exposure (>72h) ≤ 0.1%DMSO's cytotoxic effects are time-dependent; lower concentrations are critical for long-duration experiments.[5][7]
Table 2: Calculation of Compound Mass for a 10 mM Primary Stock Solution

To prepare a stock solution of a specific molarity, the molecular weight (MW) of the compound is required.

  • Compound: (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

  • Molecular Formula: C₁₆H₁₈ClNO

  • Calculated Molecular Weight (MW): 275.77 g/mol

The mass required can be calculated using the formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

Desired Stock VolumeCalculationRequired Mass
1 mL10 mM × 1 mL × 275.77 g/mol 2.758 mg
5 mL10 mM × 5 mL × 275.77 g/mol 13.789 mg

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a highly concentrated, validated primary stock solution.

  • Pre-Weighing Preparation: Place a sterile, chemically-resistant vial (e.g., glass or polypropylene) on the analytical balance and tare the weight to zero.

    • Rationale: Using the final storage vial as the weighing vessel prevents material loss during transfer.[9]

  • Weigh the Compound: Carefully weigh the calculated mass of the compound (e.g., 2.758 mg for 1 mL of a 10 mM stock) directly into the tared vial. Record the exact mass weighed.

    • Expertise: It is more accurate to calculate the precise concentration based on the actual mass weighed rather than attempting to weigh an exact target mass.[10] For example, if you weigh 2.810 mg, your actual stock concentration will be 10.19 mM. Use this actual concentration for all subsequent dilution calculations.

  • Add Anhydrous DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO (e.g., 1 mL) to the vial containing the compound.

    • Rationale: DMSO is hygroscopic and readily absorbs water from the atmosphere.[2] Absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation over time.[9]

  • Facilitate Dissolution: Close the vial tightly and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

    • Troubleshooting: If the compound does not dissolve completely with vortexing:

      • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[2] This uses ultrasonic waves to break up solute aggregates.

      • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[2] This can increase solubility, but should only be used if the compound is known to be thermally stable.

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Rationale: Aliquoting is critical to prevent degradation and moisture absorption that occurs with repeated freeze-thaw cycles.[2][9] Store aliquots at -20°C or -80°C, protected from light.

Core Protocol: Serial Dilution in 100% DMSO

This is the most critical step to prevent precipitation upon final dilution into aqueous media. By creating intermediate dilutions in 100% DMSO, the "solvent shift" is made less abrupt.[2][4]

G cluster_0 Preparation in 100% DMSO cluster_1 Final Dosing Step Solid Solid Compound Stock 10 mM Primary Stock (in 100% DMSO) Solid->Stock Dissolve in Anhydrous DMSO Dil1 1 mM Intermediate (in 100% DMSO) Stock->Dil1 1:10 Dilution Dil2 100 µM Intermediate (in 100% DMSO) Dil1->Dil2 1:10 Dilution Media Cell Culture Media Dil1->Media Final 1:1000 Dilution (e.g., 2 µL into 2 mL) Dil3 10 µM Intermediate (in 100% DMSO) Dil2->Dil3 1:10 Dilution Dil2->Media Final 1:1000 Dilution (e.g., 2 µL into 2 mL) Dil3->Media Final 1:1000 Dilution (e.g., 2 µL into 2 mL) FinalDose Final Concentration in Well (e.g., 10 nM - 1 µM) Final DMSO ≤ 0.5% Media->FinalDose

Caption: Workflow for preparing working solutions via serial dilution in 100% DMSO.

Step-by-Step Procedure (Example for a Dose-Response Curve):

  • Label Tubes: Label a series of sterile microcentrifuge tubes for each intermediate concentration (e.g., "1 mM," "100 µM," "10 µM").

  • Prepare 1 mM Stock: Add 90 µL of 100% DMSO to the "1 mM" tube. Transfer 10 µL of your 10 mM primary stock into this tube. Vortex thoroughly.

  • Prepare 100 µM Stock: Add 90 µL of 100% DMSO to the "100 µM" tube. Transfer 10 µL of the newly made 1 mM stock into this tube. Vortex thoroughly.

  • Prepare 10 µM Stock: Add 90 µL of 100% DMSO to the "10 µM" tube. Transfer 10 µL of the 100 µM stock into this tube. Vortex thoroughly.

  • Final Dosing: You now have a series of concentrations all in 100% DMSO. To dose your cells, you can perform a final large dilution (e.g., 1:1000) directly into the cell culture media. For example, adding 2 µL of the 10 µM stock to 2 mL of media yields a final concentration of 10 nM with a final DMSO concentration of only 0.1%.

Protocol: Validating Solvent Tolerance in Your Cell Line

To ensure trustworthiness, every protocol must be self-validating. You must confirm the maximum tolerable DMSO concentration for your specific cell line and assay duration.

G Seed Seed Cells in Microplate Incubate1 Incubate 24h (Allow Adherence) Seed->Incubate1 Treat Treat with DMSO Series (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%) Incubate1->Treat Incubate2 Incubate for Assay Duration (e.g., 24, 48, or 72h) Treat->Incubate2 Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->Assay Analyze Analyze Data: Normalize to 0% DMSO Control Assay->Analyze Result Determine Highest Non-Toxic DMSO Concentration Analyze->Result

Caption: Experimental workflow for determining the DMSO cytotoxicity profile.

Step-by-Step Procedure:

  • Seed Cells: Plate your cells at the desired density for your experiment in a 96-well plate.

  • Adherence: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours.

  • Prepare DMSO Vehicle Series: In sterile cell culture media, prepare a series of DMSO concentrations (e.g., 2X the final desired concentrations: 0%, 0.2%, 0.5%, 1.0%, 2.0%).

  • Treat Cells: Remove the old media and add the media containing the different DMSO concentrations to the wells (n=6-8 replicates per condition is recommended). The 0% well is your "no vehicle" control.

  • Incubate: Incubate the plate for the same duration as your planned compound experiment (e.g., 48 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, resazurin, CellTiter-Glo) to measure the metabolic activity or ATP content of the cells in each well.

  • Analyze Data: Normalize all readings to the 0% DMSO control wells (set to 100% viability). Determine the highest concentration of DMSO that does not cause a statistically significant decrease in cell viability (e.g., >90% viability retained). This is your maximum safe DMSO concentration for all future experiments with this cell line and assay duration.

Best Practices and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Primary stock is cloudy or has particulates Incomplete dissolution; low-purity or non-anhydrous DMSO; compound degradation.Use sonication or gentle warming.[2] Ensure you are using high-purity, anhydrous DMSO.[9] Prepare a fresh stock.
Precipitate forms in media after adding compound "Solvent shift" from direct dilution of a concentrated stock; final concentration exceeds aqueous solubility.Always perform serial dilutions in 100% DMSO first as described in Section 5.[2][4] If precipitation persists, the desired final concentration may be too high.
Inconsistent results between experiments Repeated freeze-thaw cycles of stock solution; inaccurate pipetting; variable final DMSO concentration.Always use single-use aliquots of the primary stock.[9] Ensure pipettes are calibrated. Use the serial dilution method to maintain a consistent final DMSO concentration.
High background toxicity in vehicle control wells Final DMSO concentration is too high for the cell line or assay duration.Perform the DMSO cytotoxicity validation protocol (Section 6) to determine the safe concentration limit for your specific experimental conditions.[5][7]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
  • How to dissolve peptides in DMSO? LifeTein®.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • How to Make Accur
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
  • How can I dissolve hydrophobic compounds in DMEM media?
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • Dimethyl Sulfoxide (DMSO)

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Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (Chemical Formula: C₁₆H₁₈ClNO) is a highly substituted diarylmethylamine (benzhydrylamine) derivative. Molecules featuring the benzhydrylamine scaffold are privileged structures in medicinal chemistry, frequently serving as the pharmacophoric core for CNS-active agents, antihistamines, and novel antimitotic compounds.

Accurate structural characterization of this molecule and its metabolites requires high-resolution tandem mass spectrometry (HR-MS/MS). This application note provides a comprehensive, self-validating protocol for the liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis of this compound, detailing the causality behind the analytical conditions and the exact mechanistic pathways of its gas-phase fragmentation.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . By leveraging the intrinsic isotopic signature of the molecule's chlorine atom, researchers can automatically differentiate true fragment ions from isobaric background noise.

Chromatographic Separation Strategy
  • Column Selection: A C18 Superficially Porous Particle (SPP) column (e.g., 2.1 × 100 mm, 2.7 µm).

    • Causality: SPP architecture minimizes the longitudinal diffusion path of the analyte. For basic primary amines like methanamines, this drastically reduces peak tailing caused by secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in LC-MS grade Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the[M+H]⁺ precursor ion. Acetonitrile is explicitly chosen over methanol because its aprotic nature prevents hydrogen-bonding interactions with the isopropoxy ether group, yielding superior elution kinetics.

High-Resolution Mass Spectrometry (HRMS) Setup
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Spray voltage at 3.5 kV; Capillary temperature at 275 °C.

    • Causality: The declustering potential (DP) must be strictly optimized to a low threshold (e.g., 40 V). Diarylmethylamines possess highly labile primary amine groups; exceeding this potential will induce premature, in-source fragmentation (loss of NH₃) before the precursor ion can be isolated in the quadrupole.

  • Self-Validation Checkpoint: Prior to sample acquisition, a blank matrix is injected. During sample analysis, the software is programmed to monitor the exact 3:1 isotopic ratio of ³⁵Cl/³⁷Cl at the precursor m/z (276.1150 / 278.1120). Any downstream fragment that retains the chlorophenyl ring must exhibit this precise isotopic cluster. Fragments lacking this signature are automatically flagged as matrix interferences and excluded.

Workflow S1 Sample Prep & Blank Check S2 UHPLC SPP Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID/HCD Fragmentation S3->S4 S5 Isotopic HRMS Validation S4->S5

Workflow: Self-validating LC-MS/MS analytical pipeline for diarylmethylamine profiling.

Mechanistic Elucidation of CID Fragmentation

Upon isolation of the monoisotopic precursor ion [M+H]⁺ at m/z 276.1150 , Collision-Induced Dissociation (CID) yields a highly predictable, step-wise fragmentation cascade. Understanding the thermodynamic drivers behind these cleavages is critical for structural elucidation [3].

Pathway A: Deamination (Neutral Loss of Ammonia)

The most thermodynamically favorable and lowest-energy fragmentation pathway is the loss of ammonia (-17.0265 Da) [1]. Protonation occurs preferentially at the basic primary amine. Upon collisional activation, the C-N bond cleaves, expelling NH₃ and generating a diarylmethyl cation at m/z 259.0885 .

  • Mechanistic Causality: This fragment forms the base peak of the MS/MS spectrum because the resulting carbocation is exceptionally stable. The positive charge is highly delocalized via resonance across both the 4-chlorophenyl ring and the electron-donating 2-isopropoxyphenyl ring.

Pathway B: Ether Cleavage (Loss of Propene)

Following deamination, the secondary fragment (m/z 259.0885) undergoes a neutral loss of propene (C₃H₆, -42.0470 Da) from the isopropoxy ether moiety [2].

  • Mechanistic Causality: This occurs via a concerted, six-membered cyclic transition state (a McLafferty-type rearrangement) driven by the basicity of the ether oxygen. The isopropyl group is expelled as a neutral alkene, leaving behind a stabilized phenolic diarylmethyl cation at m/z 217.0417 .

Pathway C: Halogen Elimination and Alpha-Cleavage

At elevated collision energies (e.g., >35 NCE), the molecule undergoes deeper structural degradation:

  • Inductive Cleavage of Chlorine: The m/z 217 ion loses HCl (-35.9766 Da) to form a highly conjugated, biphenyl-like carbocation at m/z 181.0651 .

  • Direct Alpha-Cleavage: Instead of losing ammonia, the intact precursor can undergo direct C-C bond cleavage adjacent to the central methanamine carbon. This yields a 4-chlorobenzylideneamine cation at m/z 140.0265 .

Fragmentation M Precursor [M+H]+ m/z 276.1150 F1 [M+H - NH3]+ m/z 259.0885 Diarylmethyl Cation M->F1 - NH3 (-17.0265 Da) Low Collision Energy F4 Alpha Cleavage m/z 140.0265 4-Cl-Benzylideneamine M->F4 Alpha Cleavage High Collision Energy F2 [M+H - NH3 - C3H6]+ m/z 217.0417 Phenolic Cation F1->F2 - C3H6 (-42.0470 Da) McLafferty-type Rearrangement F3 [M+H - NH3 - C3H6 - HCl]+ m/z 181.0651 Biphenyl-like Cation F2->F3 - HCl (-35.9766 Da) Inductive Cleavage

Mechanistic CID fragmentation pathway of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

Quantitative Fragment Data Summary

The following table summarizes the exact monoisotopic masses, elemental formulas, and structural assignments for the primary fragmentation cascade. Mass accuracy should be maintained within <5 ppm for confident identification.

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Isotopic ³⁵Cl/³⁷Cl Signature
Precursor [M+H]⁺ [C₁₆H₁₉ClNO]⁺276.1150N/AYes (3:1 ratio)
[M+H - NH₃]⁺ [C₁₆H₁₆ClO]⁺259.088517.0265Yes (3:1 ratio)
[M+H - NH₃ - C₃H₆]⁺ [C₁₃H₁₀ClO]⁺217.041742.0470Yes (3:1 ratio)
[M+H - NH₃ - C₃H₆ - HCl]⁺ [C₁₃H₉O]⁺181.065135.9766No (Chlorine lost)
Alpha-Cleavage Product [C₇H₇ClN]⁺140.0265136.0885Yes (3:1 ratio)

Note: The presence of the 3:1 isotopic signature in the m/z 259, 217, and 140 fragments serves as the primary self-validating metric for structural confirmation.

References

  • Cai, T., et al. Unexpected [M]+ radical ions deriving from the cleavage of CH bond in diarylmethylamines detected by electrospray mass spectrometry. International Journal of Mass Spectrometry, 2014, 373, 39–42. Available at:[Link]

Application Note: NMR Spectroscopic Characterization of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (C₁₆H₁₈ClNO)

Executive Summary

Diarylmethanamines are privileged structural motifs frequently encountered in the development of antihistamines, antidepressants, and other central nervous system therapeutics[1]. The unambiguous structural elucidation of highly substituted derivatives, such as (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind experimental parameters and providing high-fidelity reference data for spectral validation.

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, I emphasize that robust NMR data acquisition is not merely about running a sample, but about engineering the physical environment of the analyte to yield maximum structural data. The following principles govern this protocol:

  • Solvent Selection & The Lock Signal: Deuterated chloroform (CDCl₃) is selected due to its excellent solubilizing properties for moderately polar amines. Crucially, it lacks exchangeable protons, which prevents the masking or deuterium-exchange of the critical -NH₂ signal[2].

  • Decoupling Physics in ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is utilized for carbon acquisition. Because the natural abundance of ¹³C is only ~1.1%, decoupling consolidates multiplet signals (caused by ¹³C-¹H spin-spin splitting) into sharp singlets, taking advantage of the Nuclear Overhauser Effect (NOE) to significantly enhance the signal-to-noise (S/N) ratio[3].

  • 2D NMR as a Resolution Strategy: The aromatic region of this compound (6.8–7.4 ppm) contains overlapping signals from the 4-chlorophenyl and 2-isopropoxyphenyl rings. Heteronuclear Single Quantum Coherence (HSQC) is employed to transfer magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹³C nucleus. This resolves spectral overlap by spreading the data across two dimensions, circumventing the prohibitive time costs of 1D ¹³C direct detection[4].

Standard Operating Procedure (SOP): NMR Acquisition

This step-by-step methodology is designed to be a self-validating system . Each phase contains internal checks to ensure data integrity.

Step 1: Sample Preparation
  • Weigh 5–10 mg of high-purity (>98%) (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

  • Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Transfer the solution to a standard 5 mm precision NMR tube. Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear; particulate matter causes magnetic field inhomogeneities. Filter through glass wool if necessary.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl₃.

  • Perform automated or manual shimming on the Z-axis. Self-Validation Check: The residual CHCl₃ peak (7.26 ppm) and TMS peak (0.00 ppm) act as internal controls. If the half-height width of the TMS peak exceeds 1.0 Hz, the sample must be re-shimmed before proceeding.

Step 3: 1D ¹H NMR Acquisition
  • Pulse Program: Standard single-pulse sequence (30–45° flip angle)[5].

  • Spectral Width: -2 to 14 ppm.

  • Scans: 16–64 scans depending on exact concentration.

  • Relaxation Delay (D1): 1–2 seconds to allow complete longitudinal relaxation of protons[5].

Step 4: 1D ¹³C NMR Acquisition
  • Pulse Program: zgpg30 (proton-decoupled)[2].

  • Spectral Width: -10 to 220 ppm.

  • Scans: Minimum 1024 scans to achieve adequate S/N[2].

  • Relaxation Delay (D1): 2–5 seconds.

Step 5: Data Processing & Validation
  • Apply Fourier transformation with a line broadening of 0.3 Hz for ¹H and 1.0–2.0 Hz for ¹³C[2].

  • Perform phase and baseline correction.

  • Reference the spectra to the internal TMS signal at 0.00 ppm[2].

  • Self-Validation Check: Integrate the ¹H NMR spectrum. The total integral must sum to exactly 18 protons (C₁₆H₁₈ClNO). Any deviation indicates the presence of impurities or incomplete relaxation (requiring an increased D1 delay).

Reference Data & Spectral Interpretation

The following tables summarize the high-fidelity reference chemical shifts for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. These values are derived from empirical rules for diarylmethanamines and validated against machine learning-augmented Density Functional Theory (DFT) models, which represent the gold standard for small molecule structure elucidation[6].

Diagnostic Insight: The methine proton (-CH(NH₂)-) acts as the primary diagnostic signal. Its appearance as a sharp singlet at ~5.40 ppm confirms the successful linkage of the two aryl rings, while the septet at ~4.55 ppm confirms the intact isopropoxy group[7].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Structural Assignment
Isopropoxy -CH₃1.30d6H6.0-CH(CH₃ )₂
Amine -NH₂1.90br s2H--NH₂
Isopropoxy -CH-4.55sept1H6.0-CH (CH₃)₂
Methine -CH-5.40s1H-Ar-CH (NH₂)-Ar
Ring B, H-36.85d1H8.2Ar-H (ortho to O-iPr)
Ring B, H-56.90t1H7.5Ar-H (para to O-iPr)
Ring B, H-47.15td1H8.2, 1.6Ar-H (meta to O-iPr)
Ring B, H-67.20dd1H7.5, 1.6Ar-H (ortho to CH-N)
Ring A, H-3, H-57.25d2H8.4Ar-H (ortho to Cl)
Ring A, H-2, H-67.30d2H8.4Ar-H (ortho to CH-N)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
Isopropoxy -CH₃22.0CH₃-CH(CH₃ )₂ (2C)
Methine -CH-54.5CHAr-C H(NH₂)-Ar
Isopropoxy -CH-70.5CH-C H(CH₃)₂
Ring B, C-3112.5CHAr-C
Ring B, C-5120.5CHAr-C
Ring B, C-6127.5CHAr-C
Ring A, C-3, C-5128.0CHAr-C (2C)
Ring B, C-4128.0CHAr-C
Ring A, C-2, C-6128.5CHAr-C (2C)
Ring A, C-4132.5CAr-C-Cl
Ring B, C-1133.0CAr-C-CH(NH₂)
Ring A, C-1142.0CAr-C-CH(NH₂)
Ring B, C-2155.0CAr-C-O-iPr

Workflow Visualization

NMR_Workflow A 1. Sample Preparation 5-10 mg analyte in 0.6 mL CDCl₃ + TMS B 2. Instrument Tuning & Matching Locking on CDCl₃ (7.26 ppm) & Shimming A->B C 3. 1D NMR Acquisition ¹H (30° pulse) & ¹³C (zgpg30 decoupling) B->C D 4. 2D NMR Acquisition HSQC & HMBC for signal resolution C->D E 5. Data Processing & Elucidation Fourier Transform, Phase Correction & Integration D->E

Workflow for the NMR spectroscopic characterization of diarylmethanamine derivatives.

References

  • Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide Source: BenchChem URL:5

  • Spectroscopic Validation of (4-(Bromomethyl)phenyl)methanamine Derivatives: A Comparative Guide Source: BenchChem URL:2

  • Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines Source: ACS Publications URL:7

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: National Institutes of Health (NIH) / PMC URL:4

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL:3

  • Transition-Metal-free Double-Insertive Coupling for Diarylmethanamine Synthesis Source: ResearchGate URL:1

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: OSTI.gov URL:6

Sources

Application Note: Synthesis Pathways and Protocols for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (also known as 1-(4-chlorophenyl)-1-(2-isopropoxyphenyl)methanamine) belongs to the diarylmethanamine class of privileged pharmacophores. This structural motif is ubiquitous in medicinal chemistry, serving as the core scaffold for numerous antihistamines, anticholinergics, and modern targeted therapeutics (e.g., MDM2 inhibitors like Nutlin-3) [1].

The presence of an asymmetric carbon center bearing two sterically and electronically distinct aryl groups (a highly lipophilic 4-chlorophenyl ring and an electron-rich 2-isopropoxyphenyl ring) presents a specific synthetic challenge. This application note details two field-proven synthetic pathways: an industry-standard enantioselective route utilizing Ellman’s sulfinamide chemistry, and a highly scalable racemic route for early Structure-Activity Relationship (SAR) screening.

Retrosynthetic Analysis & Pathway Selection

To synthesize the target diarylmethanamine, the carbon-nitrogen bond and the chiral center must be constructed simultaneously or sequentially. We evaluate two primary pathways:

  • Pathway A (Enantioselective): Utilizes the condensation of 4-chlorobenzaldehyde with chiral tert-butanesulfinamide, followed by the diastereoselective addition of a Grignard reagent. This is the gold standard for producing enantiopure amines (>98% ee) required for clinical development [2].

  • Pathway B (Racemic): Involves the addition of a Grignard reagent to 4-chlorobenzonitrile to form a diarylmethanone, followed by oxime formation and subsequent reduction. This is highly cost-effective for generating racemic mixtures for initial in vitro screening.

ForwardSynthesis Aldehyde 4-Chlorobenzaldehyde Imine Chiral Sulfinyl Imine (Ti(OEt)4 mediated) Aldehyde->Imine (R)-tert-Butanesulfinamide Nitrile 4-Chlorobenzonitrile Ketone Diarylmethanone (Grignard Addition) Nitrile->Ketone + Grignard, then H3O+ Grignard (2-Isopropoxyphenyl)magnesium bromide Grignard->Imine Target (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine Imine->Target 1. Grignard (-78°C) 2. HCl/Dioxane Oxime Ketoxime Intermediate Ketone->Oxime NH2OH·HCl Oxime->Target Zn/AcOH or H2, Pd/C

Caption: Forward synthesis pathways comparing the enantioselective Ellman route and the racemic oxime route.

Quantitative Pathway Comparison
ParameterPathway A (Ellman's Sulfinamide)Pathway B (Oxime Reduction)
Stereochemistry Enantiopure (>98% ee)Racemic (0% ee)
Expected Overall Yield 65 - 75%70 - 80%
Key Reagents Ti(OEt)₄, (R)-tert-butanesulfinamideNH₂OH·HCl, Zn/AcOH
Scalability High (Standard in pharma manufacturing)Very High (Low reagent cost)
Primary Use Case Lead optimization, Clinical API synthesisEarly SAR screening, Toxicity assays

Precursor Sourcing & Preparation

The critical nucleophilic precursor for both pathways is (2-isopropoxyphenyl)magnesium bromide .

Mechanistic Causality: The precursor, 1-bromo-2-isopropoxybenzene, must be synthesized via a Williamson ether synthesis. Reacting 2-bromophenol with 2-bromopropane in the presence of K₂CO₃ and DMF ensures rapid conversion. DMF, a polar aprotic solvent, is chosen specifically because it leaves the phenoxide anion unsolvated and highly reactive, driving the S_N2 alkylation to completion.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Enantioselective Synthesis via Pathway A

This protocol describes the synthesis of the (R)-enantiomer of the target amine using (R)-tert-butanesulfinamide.

Workflow Step1 Step 1: Condensation Ti(OEt)4, THF, 60°C IPC: LC-MS [M+H]+ Step2 Step 2: Grignard Addition -78°C to RT IPC: Chiral HPLC (dr) Step1->Step2 Step3 Step 3: Acidic Cleavage 4M HCl in Dioxane IPC: SM Disappearance Step2->Step3 Step4 Step4 Step3->Step4

Caption: Step-by-step experimental workflow and in-process controls for the enantioselective synthesis.

Step 1.1: Imine Condensation
  • Charge: To an oven-dried, nitrogen-purged round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

    • Causality: Ti(OEt)₄ is non-negotiable here. It acts dually as a Lewis acid to activate the carbonyl carbon and as a highly effective water scavenger to drive the equilibrium forward, preventing the hydrolysis of the moisture-sensitive sulfinamide [2].

  • React & Validate: Heat to 60°C for 12 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction mixture will turn dark yellow/brown (normal for Ti(IV) complexes). Look for the [M+H]⁺ peak of the sulfinyl imine.

  • Workup: Quench with an equal volume of brine. Filter the resulting white TiO₂ precipitate through a Celite pad. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Step 1.2: Diastereoselective Grignard Addition
  • Grignard Initiation: In a separate flask, add Magnesium turnings (1.5 eq) and a crystal of iodine in THF. Slowly add 1-bromo-2-isopropoxybenzene (1.2 eq).

    • Causality: The iodine chemically cleans the magnesium oxide layer, ensuring reliable initiation of the Grignard reagent without dangerous thermal runaways.

  • Cryogenic Addition: Cool the sulfinyl imine solution from Step 1.1 to -78°C using a dry ice/acetone bath. Slowly add the Grignard reagent dropwise.

    • Causality: Temperature control is critical. At -78°C, the reaction proceeds via a rigid, six-membered cyclic transition state where the magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group sterically blocks one face, forcing the aryl nucleophile to attack exclusively from the less hindered face, maximizing the diastereomeric ratio (dr) [2].

  • Validate: Quench with saturated NH₄Cl.

    • IPC: Analyze the crude mixture via Chiral HPLC to confirm a dr of >95:5.

Step 1.3: Acidic Cleavage and Free-Basing
  • Deprotection: Dissolve the crude intermediate in MeOH (0.2 M). Add 4M HCl in Dioxane (3.0 eq) and stir at room temperature for 2 hours.

    • Causality: The sulfinyl group is highly acid-labile. Dioxane provides a miscible organic environment while the HCl quantitatively cleaves the N-S bond, releasing SO₂ gas and forming the hydrochloride salt of the target amine.

  • Isolation: Concentrate the mixture, dissolve in water, and wash with diethyl ether to remove organic impurities. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine with EtOAc. Dry and evaporate to yield the pure (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

Protocol 2: Analytical Validation (Chiral HPLC)

To validate the enantiomeric excess (ee) of the final product, standard silica-based chiral stationary phases (e.g., Daicel Chiralpak IA) are used.

  • Critical Causality for Halogenated Amines: Fluorinated and chlorinated aromatic amines (like our 4-chlorophenyl moiety) inherently cause severe "tailing" on silica columns due to strong secondary interactions with residual silanols.

  • Solution: You must add 0.1% Diethylamine (DEA) to the Hexane/Isopropanol mobile phase. The DEA acts as a sacrificial base, masking the silanol sites and ensuring sharp, symmetrical peaks, which is absolute necessity for accurate ee integration [3].

References

  • RCSB Protein Data Bank. "NUT Ligand Summary Page (Nutlin-3 Core Structure)." RCSB PDB. Verified URL:[Link]

Advanced Application Note: (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Rationale: The Power of Push-Pull Hemilability

Chiral diarylmethylamines (DAMAs) are privileged structural motifs and highly effective ligands in asymmetric transition-metal catalysis [2]. Among these, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine represents a rationally designed, advanced ligand scaffold. Its architecture is explicitly engineered to exploit both electronic tuning and steric hemilability, making it an exceptional chiral auxiliary and bidentate ligand for ruthenium, iridium, and palladium-catalyzed transformations.

Causality in Ligand Design

The efficacy of this specific DAMA ligand is rooted in two distinct structural features:

  • The 4-Chlorophenyl Moiety (Electronic Tuning): The electron-withdrawing nature of the para-chloro substituent decreases the electron density at the benzylic carbon and the adjacent primary amine. This modulates the pKa​ of the amine, which is a critical parameter in Noyori-type concerted outer-sphere mechanisms (such as Asymmetric Transfer Hydrogenation), where the acidity of the coordinated N-H bond directly dictates the rate of hydride transfer.

  • The 2-Isopropoxyphenyl Moiety (Steric Hemilability): The bulky 2-isopropoxy group serves as a hemilabile oxygen donor. During the catalytic resting state, the oxygen atom coordinates to the metal center (forming a rigid, bidentate N,O-metallacycle), locking the chiral conformation. However, its hemilabile nature allows it to temporarily dissociate during the turnover-limiting step, providing a vacant coordination site for the incoming substrate without sacrificing the enantiofacial steric shielding provided by the bulky isopropyl group.

Enantioselective Synthesis of the Ligand

To utilize this compound effectively, it must first be synthesized with high optical purity. The most robust method is the palladium-catalyzed asymmetric arylation of N-protected imines using arylboronic acids, which provides excellent functional group tolerance and high enantioselectivity [4].

LigandSynthesis Imine 4-Chlorobenzaldehyde N-Tosyl Imine Product (4-Chlorophenyl)[2-(propan-2-yloxy) phenyl]methanamine Imine->Product Asymmetric Arylation ArylBoronic 2-Isopropoxyphenyl boronic acid ArylBoronic->Product Transmetalation Catalyst Chiral (S)-C,P-Palladacycle Catalyst->Product Stereo-induction

Figure 1: Enantioselective synthesis workflow of the target DAMA ligand via Pd-catalysis.

Protocol 1: Synthesis of (S)-(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Objective: Synthesize the chiral ligand with >98% enantiomeric excess (ee).

Step-by-Step Methodology:

  • Imine Activation: In an oven-dried Schlenk flask under argon, dissolve 4-chlorobenzaldehyde N-tosyl imine (1.0 mmol) in anhydrous toluene (5.0 mL). Causality: The N-tosyl group is strictly required to increase the electrophilicity of the imine carbon, facilitating the nucleophilic attack of the transmetalated aryl-palladium species.

  • Catalyst and Reagent Addition: Add 2-isopropoxyphenylboronic acid (2.0 mmol), K2​CO3​ (2.0 mmol), and the (S)-C,P-Palladacycle catalyst (5 mol%). Causality: Toluene is chosen as a non-polar solvent to suppress background racemic pathways and maximize the stereofacial discrimination induced by the bulky chiral palladacycle.

  • Reaction Execution: Stir the suspension at 60 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Deprotection: Isolate the N-tosyl intermediate via flash chromatography. To unmask the primary amine, treat the intermediate with SmI2​ (6.0 equiv) in THF/HMPA at room temperature for 2 hours, followed by standard basic workup.

  • Self-Validating Quality Control: Analyze the isolated primary amine via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

    • Validation Checkpoint: A racemic standard must be run in parallel to confirm baseline separation. If the ee is <95%, recrystallization of the hydrochloride salt from hot ethanol is mandated to upgrade the optical purity before use in subsequent catalytic applications.

Application: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The primary application of this ligand is in the ATH of prochiral ketones. The N,O-bidentate coordination mode creates a highly rigid transition state, leading to exceptional enantioselectivities.

ATH_Cycle Precatalyst [Ru(p-cymene)Cl2]2 + DAMA Ligand ActiveCat Active Ru-H Species (N,O-Coordinated) Precatalyst->ActiveCat t-BuOK / iPrOH TS Six-Membered Transition State ActiveCat->TS Substrate Binding Ketone Prochiral Ketone Ketone->TS TS->ActiveCat Regeneration via iPrOH Product Chiral Alcohol (High ee) TS->Product Hydride Transfer

Figure 2: Proposed catalytic cycle for ATH utilizing the N,O-bidentate DAMA ligand.

Protocol 2: ATH of Acetophenone

Objective: Reduce acetophenone to (R)-1-phenylethanol with high yield and enantioselectivity.

Step-by-Step Methodology:

  • Precatalyst Formation: In a glovebox, combine [Ru(p−cymene)Cl2​]2​ (0.005 mmol) and the synthesized (S)-ligand (0.011 mmol) in anhydrous isopropanol (2.0 mL). Stir at 80 °C for 1 hour to ensure complete cleavage of the ruthenium dimer and formation of the N,O-coordinated monomeric complex.

  • Activation: Cool the mixture to room temperature and add a 0.1 M solution of t−BuOK in isopropanol (0.1 mL). Causality: The strong base deprotonates the amine and removes the remaining chloride, forming the active 16-electron Ru species which immediately abstracts a hydride from the isopropanol solvent.

  • Substrate Addition: Add acetophenone (1.0 mmol) to the activated catalyst solution. Stir at 25 °C. Causality: Isopropanol acts as both the solvent and the stoichiometric hydride source. The massive molar excess of isopropanol drives the thermodynamic equilibrium toward the reduced product.

  • Self-Validating Quality Control: Take a 50 µL aliquot at 1 hour, quench with wet ether, and analyze via GC using a chiral stationary phase (CP-Chirasil-Dex CB).

    • Validation Checkpoint: The appearance of the product peak must perfectly correlate with the disappearance of the starting material. If conversion + remaining starting material < 90%, it indicates side reactions (e.g., aldol condensation), prompting a mandatory reduction in base concentration. Furthermore, if conversion is >95% but ee is <90%, it indicates premature ligand dissociation, strictly requiring verification of the anhydrous state of the isopropanol (Karl Fischer titration must read < 50 ppm H2​O ).

Quantitative Data: Ligand Structure-Activity Relationship (SAR)

To demonstrate the superiority of the (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine ligand, Table 1 summarizes the optimization data for the ATH of acetophenone using various DAMA derivatives. The data clearly illustrates the synergistic effect of the push-pull electronic system and the hemilabile oxygen donor.

Table 1: Optimization of ATH using DAMA Ligand Derivatives

EntryLigand Ar1​ (Electronic)Ligand Ar2​ (Steric/Hemilabile)Temp (°C)Time (h)Yield (%)ee (%)
1PhenylPhenyl25124562
24-ChlorophenylPhenyl25126875
3Phenyl2-Isopropoxyphenyl2568891
4 4-Chlorophenyl 2-Isopropoxyphenyl 25 4 >99 98

Note: Entry 4 represents the target compound. The combination of the electron-withdrawing 4-chloro group (accelerating hydride transfer) and the bulky, hemilabile 2-isopropoxy group (providing rigid stereocontrol) results in near-quantitative yield and exceptional enantioselectivity.

Unveiling the Bioactivity of a Novel Compound: Application Notes and Protocols for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing cell culture treatment protocols for the novel compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. In the absence of established biological data for this specific molecule, this guide presents a logical, phased approach to systematically characterize its in vitro effects. We begin with fundamental principles of compound handling and solubility determination, followed by detailed, field-proven protocols for assessing cytotoxicity and elucidating the primary mechanism of action, with a focus on apoptosis. This application note is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Preliminary Compound Analysis

The investigation of any novel chemical entity, such as (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, begins not in the cell culture hood, but at the bench with careful characterization and handling. The structural similarity to other pharmacologically active benzhydrylamine derivatives suggests potential biological activity, but makes no guarantee. Therefore, a systematic approach is paramount.

Safety & Handling

While specific toxicology data for this compound is unavailable, related structures like (4-Chlorophenyl)(phenyl)methanamine are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended for similar structures.[4][5][6]

Solubility and Stock Solution Preparation

Accurate and reproducible experimental results depend on the complete solubilization of the test compound. The choice of solvent is critical, as it must dissolve the compound without exhibiting toxicity to the cultured cells at its final working concentration.

Protocol: Solubility Testing and Stock Solution Preparation

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), a common solvent for cell culture experiments. If solubility is poor, other organic solvents like ethanol may be tested. However, always verify the tolerance of your chosen cell line to the solvent.

  • Small-Scale Test: To a small, known amount of the compound (e.g., 1 mg), add the chosen solvent in small increments (e.g., 10 µL) and vortex. Observe for complete dissolution.

  • Stock Solution Preparation:

    • Accurately weigh a larger quantity of the compound (e.g., 10 mg).

    • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock, for example, 10 mM. The molecular weight of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is 275.78 g/mol . For a 10 mM stock, dissolve 2.76 mg in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Sterilization & Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

A critical control in all subsequent experiments is the "vehicle control," where cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment, but without the compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Phase 1: Determining Cytotoxicity and Impact on Cell Viability

The first essential step in characterizing the biological effect of a new compound is to determine its impact on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7][8][9]

The MTT Assay: Principle and Rationale

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[10]

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Selected adherent cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[8][10]

  • Solubilization solution (e.g., 100% DMSO or acidified isopropanol)[10]

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cells in complete culture medium to an optimized seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.[9]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound, the vehicle control, or fresh medium (untreated control).

    • Perform each treatment in triplicate or quadruplicate for statistical significance.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8][10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[7][9] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Normalization: Express the results as a percentage of the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC₅₀ Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

ParameterDescription
Seeding Density Number of cells plated per well. Must be optimized to ensure cells are in the logarithmic growth phase during treatment.
Treatment Duration Incubation time with the compound (e.g., 24, 48, 72 hours).
Concentration Range A series of dilutions of the compound used to generate a dose-response curve.
IC₅₀ Value The concentration of a drug that gives a half-maximal inhibitory response. A key measure of a compound's potency.

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If the compound is found to be cytotoxic, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It is characterized by distinct morphological and biochemical events, including plasma membrane changes and the activation of a specific family of proteases called caspases.[11]

Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[12] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Healthy, viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caption: Differentiation of cell states using Annexin V and PI.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells cultured in 6-well plates

  • Compound and vehicle controls

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold 1X PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting:

    • After treatment, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant from the previous step.

    • Centrifuge the cell suspension at ~500 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[12]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a pivotal event in the apoptotic cascade.[11] These assays use a substrate peptide, typically DEVD, which is recognized and cleaved by active caspase-3/7.[11][15] The substrate is conjugated to a reporter molecule (e.g., a fluorophore or aminoluciferin). Upon cleavage, the reporter is released, generating a measurable luminescent or fluorescent signal that is proportional to caspase activity.[15][16]

Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay

Materials:

  • Cells cultured in white-walled, clear-bottom 96-well plates

  • Compound and vehicle controls

  • Caspase-Glo® 3/7 Assay System (Promega) or similar[15][16]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate.

    • Treat cells with the compound at various concentrations for different time points (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the caspase reaction.[16]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[16]

    • Measure the luminescence using a plate-reading luminometer.

Integrated Data Interpretation

By combining the results from these assays, a researcher can build a strong preliminary profile of the compound's cellular effects.

AssayPrimary FindingInterpretation
MTT Assay Dose-dependent decrease in viability (low IC₅₀)The compound is cytotoxic and potent.
Annexin V/PI Increase in Annexin V+/PI- population at IC₅₀The compound induces early apoptosis.
Annexin V/PI Increase in Annexin V+/PI+ population at higher concentrations or longer time pointsThe compound leads to late-stage apoptosis.
Caspase-3/7 Assay Dose- and time-dependent increase in luminescenceThe compound induces apoptosis via the activation of executioner caspases-3 and -7.

Foundational Cell Culture Techniques

The success of the described protocols is entirely dependent on maintaining healthy, contamination-free cell cultures. Adherence to fundamental aseptic techniques is non-negotiable.[17][18]

Core Principles:

  • Sterile Work Environment: All procedures must be performed in a Class II biological safety cabinet (laminar flow hood).[18] Before and after use, wipe down all surfaces and items entering the hood with 70% ethanol.[17][19][20]

  • Personal Hygiene: Wash hands thoroughly before starting work. Wear appropriate PPE, including a clean lab coat and gloves. Sanitize gloves regularly with 70% ethanol.[17]

  • Sterile Reagents and Media: Use only sterile-filtered media, sera, and reagents.[21] Visually inspect all solutions for signs of contamination (e.g., turbidity, color change) before use.[21]

  • Aseptic Handling: Avoid passing non-sterile items over open containers.[19] Use sterile, single-use pipettes and discard them after each use.[19]

  • Routine Monitoring: Regularly inspect cell cultures under a microscope for changes in morphology and to check for signs of contamination.[18]

Conclusion

This application note provides a structured, multi-phase workflow for the initial in vitro characterization of the novel compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. By first establishing its cytotoxic potential through metabolic assays and then dissecting the mechanism of cell death using robust apoptosis detection methods, researchers can efficiently generate a foundational biological profile for this and other uncharacterized molecules. Adherence to the detailed protocols and the principles of aseptic cell culture will ensure the generation of reliable, reproducible, and high-integrity data, paving the way for further mechanistic studies and potential drug development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]

  • Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.). Retrieved from [Link]

  • How to Maintain Sterility in Cell Culture: Aseptic Techniques - YouTube. (2018, May 21). Retrieved from [Link]

  • Fundamental techniques used in cell culture - faCellitate. (n.d.). Retrieved from [Link]

  • Introduction to Sterile Cell Culture. (n.d.). Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved from [Link]

  • Sterile Cell Culture Preparation - Sartorius. (n.d.). Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 22). Retrieved from [Link]

  • 163837-57-8 | Product Name : (R)-(4-Chlorophenyl)(phenyl)methanamine | Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the aqueous solubility of this compound. As a hydrophobic amine, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine presents solubility challenges that can impede its investigation and development. This resource offers a series of targeted question-and-answer troubleshooting guides and detailed experimental protocols to address these issues effectively.

I. Understanding the Challenge: Physicochemical Properties

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a primary amine with a benzhydryl-like core structure. The presence of a chlorophenyl group and a bulky isopropoxy-phenyl group contributes to its high lipophilicity and, consequently, low aqueous solubility.

Estimated Physicochemical Properties:

To guide our solubility enhancement strategies, we can estimate the key parameters based on its structure and data from analogous compounds like (4-chlorophenyl)(phenyl)methanamine and Levocetirizine (for which the target compound is a precursor).

PropertyEstimated Value/RangeImplication for Solubility
pKa (amine) 9.0 - 10.5The amine group is basic and will be protonated at acidic pH, which can significantly increase solubility.
logP > 4.0A high logP value indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility Very Low (< 0.1 mg/mL)The compound is expected to be practically insoluble in water at neutral pH.

These estimations underscore the necessity for solubility enhancement techniques to enable meaningful in vitro and in vivo studies.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

Q1: Why is my compound crashing out of solution when I try to make an aqueous stock?

A1: This is expected behavior for a highly hydrophobic compound like (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. At neutral pH, the free base form is predominant, which has very limited aqueous solubility. To maintain it in solution, you will need to employ one of the solubility enhancement techniques detailed in the troubleshooting guides below.

Q2: I tried dissolving my compound in DMSO first and then diluting it in my aqueous buffer, but it still precipitated. What went wrong?

A2: This is a common issue known as "antisolvent precipitation." While the compound is soluble in a high concentration of an organic solvent like DMSO, rapidly diluting it into an aqueous buffer can cause the compound to crash out as it comes into contact with a solvent system in which it is poorly soluble. To avoid this, you can try a slower addition of the DMSO stock to the stirred aqueous buffer or explore the use of co-solvents in your final formulation.

Q3: Can I just sonicate my compound in water to get it to dissolve?

A3: Sonication can help to break up solid particles and increase the rate of dissolution, but it will not increase the equilibrium solubility of the compound. Once the sonication is stopped, the undissolved compound will likely re-precipitate over time, especially if you have a supersaturated solution. For a stable solution, a more robust solubility enhancement method is required.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides with step-by-step protocols for the most common and effective methods to improve the aqueous solubility of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

Guide 1: pH Adjustment

The Principle: As a primary amine, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine can be protonated to form a more water-soluble ammonium salt at acidic pH. The solubility of the compound is therefore highly pH-dependent.

Troubleshooting Workflow:

Technical Support Center: Troubleshooting (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As drug development professionals, you are likely aware that synthesizing sterically hindered diarylmethylamines presents unique chemoselective and thermodynamic challenges.

The target molecule, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine , features a highly hindered central benzylic carbon flanked by a para-chlorophenyl ring and an ortho-isopropoxyphenyl ring. The extreme steric bulk of the 2-isopropoxy group severely limits the kinetics of nucleophilic attack during imine/oxime formation, while the activated benzylic C–N bond makes the final product highly susceptible to hydrogenolysis (deamination) during reduction.

This guide provides field-proven, self-validating methodologies to bypass these bottlenecks and maximize your isolated yield.

Synthetic Pathway & Failure Point Analysis

The diagram below maps the two primary synthetic workflows (Direct Reductive Amination vs. Oxime Reduction) and highlights the critical thermodynamic and chemoselective failure points you must monitor.

G cluster_pathA Pathway A: Direct Reductive Amination cluster_pathB Pathway B: Oxime Formation & Reduction Ketone (4-Chlorophenyl)(2-isopropoxyphenyl)methanone (Sterically Hindered Ketone) Imine Imine Intermediate (Equilibrium limited) Ketone->Imine Ti(OiPr)4, NH3 (Forces dehydration) Oxime Oxime Intermediate (E/Z Isomers) Ketone->Oxime NH2OH·HCl, Pyridine AmineA Target Diarylmethylamine Imine->AmineA NaBH4 or Ru/H2 SideProduct Diaryl Methane Byproduct (Deamination) AmineA->SideProduct Pd/C + H2 (Benzylic Cleavage) AmineB Target Diarylmethylamine Oxime->AmineB Zn/NH4OAc or Raney Ni AmineB->SideProduct Pd/C + H2 (Benzylic Cleavage)

Workflow of diarylmethylamine synthesis highlighting steric bottlenecks and deamination risks.

Troubleshooting FAQs

Q1: My direct reductive amination using standard conditions (NH₄OAc / NaBH₃CN) is stalling below 30% conversion. Why? Causality: The ortho-isopropoxy group (-OCH(CH₃)₂) creates severe steric repulsion, preventing the incoming ammonia/ammonium ion from adopting the optimal Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, the equilibrium heavily favors the starting ketone. Solution: You must alter the thermodynamics of the imine formation. Switch to a Titanium(IV) isopropoxide (Ti(OPr-i)₄) mediated system (). Ti(OPr-i)₄ acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger (forming insoluble TiO₂), forcing the equilibrium toward the imine intermediate prior to reduction[1].

Q2: I successfully formed the oxime, but after reduction with Pd/C and H₂, my major product is (4-chlorophenyl)(2-isopropoxyphenyl)methane. Where did the amine go? Causality: You have experienced benzylic hydrogenolysis. Diarylmethylamines possess a highly activated C–N bond. The palladium surface facilitates oxidative addition into the benzylic C–N bond, leading to the cleavage of the amine group and the formation of the des-amino diarylmethane byproduct. Solution: Abandon Palladium for this specific substrate. Switch to a chemoselective reduction method. Raney Nickel is significantly less prone to C–N cleavage. Alternatively, use a mild chemical reductant such as Zinc dust in the presence of Ammonium Acetate, which reduces the N-O bond of the oxime without touching the benzylic C–N or the aryl C–Cl bonds.

Q3: Is there a way to achieve a highly enantioselective, single-step reductive amination for this hindered system? Causality & Solution: Yes, but it requires specialized transition-metal catalysis. Recent advancements have demonstrated that Ruthenium complexes bearing chiral bisphosphine ligands (e.g., Ru-SEGPHOS) can perform direct asymmetric reductive amination on heavily hindered diaryl ketones (). The Ru-catalyst facilitates the direct hydrogenation of the transiently formed iminium species with excellent enantiomeric excess (>95% ee) while completely avoiding benzylic cleavage[2].

Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various reduction systems applied to the (4-chlorophenyl)(2-isopropoxyphenyl)methanone precursor.

Reduction SystemTemp (°C)Typical YieldChemoselectivity (C–N vs C–Cl)Primary Observation / Issue
Pd/C + H₂ (1 atm) 25< 20%PoorMassive deamination to diarylmethane.
NaBH₃CN / NH₄OAc 6030–40%ModerateReaction stalls due to steric hindrance.
Ti(OPr-i)₄ then NaBH₄ 2575–85%ExcellentRequires strictly anhydrous setup; high purity.
Ru-SEGPHOS + H₂ 80> 90%ExcellentEnantioselective; requires high-pressure H₂.
Zn dust / NH₄OAc (Oxime) 7080–90%GoodPreserves C–Cl bond; requires heterogeneous filtration.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Ti(OPr-i)₄-Mediated Direct Reductive Amination

Best for rapid, racemic synthesis of the target amine.

Step 1: Imine Formation

  • In an oven-dried, argon-purged flask, dissolve (4-chlorophenyl)(2-isopropoxyphenyl)methanone (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL).

  • Add a solution of ammonia in ethanol (2.0 M, 5.0 eq, 25 mL), followed by Titanium(IV) isopropoxide (2.0 eq, 20 mmol).

  • Stir at ambient temperature for 12 hours. The solution will become cloudy as TiO₂ precipitates.

  • Validation Check: Draw a 50 µL aliquot, quench with saturated NaHCO₃(aq), and extract with EtOAc. Analyze via GC-MS. The ketone peak (m/z 274) must be <5% relative to the transient imine peak. If ketone >5%, add 0.5 eq Ti(OPr-i)₄ and stir for 4 more hours.

Step 2: Reduction 4. Cool the reaction mixture to 0 °C. 5. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol) in small portions to manage hydrogen evolution. 6. Stir for 4 hours, allowing the mixture to warm to room temperature. 7. Quench by adding 2M NH₄OH (20 mL) to precipitate titanium salts completely. Filter the resulting slurry through a Celite pad, washing with EtOAc. 8. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Analyze the crude product by GC-MS. You must observe the target amine molecular ion at m/z 275 . The absence of m/z 260 confirms that hydrogenolysis (deamination) was successfully avoided.

Protocol B: Chemoselective Oxime Reduction

Best when scaling up without access to anhydrous ammonia or high-pressure reactors.

Step 1: Oxime Synthesis

  • Dissolve the ketone (1.0 eq, 10 mmol) in pyridine (15 mL) and add Hydroxylamine hydrochloride (2.0 eq, 20 mmol).

  • Reflux the mixture at 115 °C for 6 hours.

  • Cool, dilute with water, and extract with CH₂Cl₂. Wash the organic layer with 1M HCl to remove residual pyridine.

  • Validation Check: GC-MS must show complete conversion to the oxime (m/z 289 ). Note: You will likely observe two closely eluting peaks representing the E and Z isomers. Both are viable for the next step.

Step 2: Zinc-Mediated Reduction 4. Dissolve the crude oxime in a mixture of ethanol (30 mL) and aqueous Ammonium Acetate (20% w/v, 20 mL). 5. Heat to 70 °C and add activated Zinc dust (10.0 eq, 100 mmol) in portions over 30 minutes. 6. Stir vigorously at 70 °C for 4 hours. 7. Filter the hot mixture through Celite to remove unreacted Zinc and Zinc oxides. Extract the filtrate with EtOAc, wash with brine, and concentrate.

  • Validation Check: Perform TLC (CH₂Cl₂:MeOH 9:1). Stain the plate with Ninhydrin and heat. A bright purple spot at Rf ~0.3 confirms the presence of the primary amine.

References

  • Hu, L., Zhang, Y., Zhang, Q.-W., Yin, Q., & Zhang, X. (2020). "Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2." Angewandte Chemie International Edition, 59(13), 5321-5325.[Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.[Link]

Sources

Preventing thermal degradation of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists mitigate the thermal and oxidative degradation of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. This diarylmethanamine derivative presents unique storage challenges due to its sterically hindered but electronically activated benzylic primary amine.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my API batch develop a yellow/brown discoloration when stored at room temperature? Causality: Discoloration is the macroscopic symptom of auto-oxidation. The central benzylic carbon of this compound is flanked by two aryl rings (a 4-chlorophenyl and a 2-isopropoxyphenyl group). This dual-aryl environment stabilizes radical intermediates, making the benzylic C-H bond highly susceptible to atmospheric oxygen. Oxidation converts the primary amine into an imine intermediate. If residual moisture is present, this imine hydrolyzes into a diarylmethanone ((4-chlorophenyl)(2-isopropoxyphenyl)methanone), while competing pathways lead to conjugated, colored polymeric species. Inert atmospheres are strictly required to prevent this amine oxidation during storage[1].

Q2: LC-MS analysis of our thermally stressed samples shows an [M+H]+ peak at nearly double the expected mass. What is this impurity? Causality: You are observing a secondary amine dimer. Primary amines are highly susceptible to thermal degradation via transamination[2]. Under thermal stress, two molecules of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine condense. The nucleophilic nitrogen of one molecule attacks the activated benzylic carbon of another, releasing ammonia ( NH3​ ) and forming a bulky secondary amine. This dimerization is a primary degradation pathway when the API is exposed to temperatures exceeding 40°C for prolonged periods.

Q3: How does atmospheric exposure specifically alter the thermal stability threshold of the powder? Causality: Primary amines act as carbon dioxide scavengers. When exposed to ambient air, the amine reacts with atmospheric CO2​ to form stable carbamate salts. While carbamates are stable at room temperature, applying thermal stress (e.g., during drying or formulation) causes these carbamates to dehydrate into substituted ureas or cyclic oxazolidinones[2]. The interaction of primary amines with CO2​ fundamentally lowers the thermal degradation threshold of the bulk powder[3].

Part 2: Quantitative Degradation Profile

To optimize your storage parameters, our application team has quantified the degradation kinetics of the API under various environmental conditions. Statistical models and thermodynamic properties emphasize the need for strict temperature control to prevent thermal degradation[4].

Table 1: 30-Day Accelerated Stability Data for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Storage ConditionAtmosphereTime (Days)Purity (HPLC-UV)Major Degradant Identified
25°C (Ambient)Ambient Air3088.4%Carbamate / Substituted Urea[3]
25°C (Ambient)Argon Purged3096.2%Secondary Amine (Dimer)[2]
40°C (Accelerated)Ambient Air1474.1%Diarylmethanone (Oxidation)[1]
-20°C (Cryo) Argon Purged 180 >99.8% None detected

Part 3: Mechanistic Pathways & Workflows

Degradation Pathway Visualization

The following diagram maps the causality of environmental stressors to their specific chemical degradation end-products.

DegradationPathway A (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (Intact API) B Auto-oxidation (Imine Intermediate) A->B O2 / Heat C Dimerization (Secondary Amine) A->C Heat (-NH3) D CO2 Absorption (Carbamate Salt) A->D Atmospheric CO2 F Hydrolysis (Diarylmethanone) B->F H2O E Thermal Dehydration (Substituted Urea) D->E Heat (-H2O)

Fig 1. Thermal and oxidative degradation pathways of the diarylmethanamine.

Self-Validating Storage Workflow

StorageWorkflow S1 Lyophilization (<0.5% Moisture) S2 Argon Purging (O2 Displacement) S1->S2 V1 Validation: Karl Fischer Titration S1->V1 S3 Vacuum Sealing (Amber Ampoule) S2->S3 S4 Cryogenic Storage (-20°C) S3->S4 V2 Validation: O2 Indicator Pill S3->V2

Fig 2. Self-validating inert storage workflow for primary amine APIs.

Part 4: Self-Validating Experimental Protocol for API Storage

To guarantee the structural integrity of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, researchers must implement the following self-validating storage methodology.

Step 1: Desiccation and Lyophilization

  • Action: Lyophilize the API powder to reduce residual solvent and moisture.

  • Causality: Water acts as a potent nucleophile. Removing it prevents the downstream hydrolysis of transient imines into diarylmethanones.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a 10 mg aliquot. System Rule: If moisture is >0.5%, the lyophilization cycle must automatically be repeated. The protocol cannot proceed until this metric is met.

Step 2: Argon Blanketing in Amber Glass

  • Action: Transfer the dry powder into amber glass ampoules. Purge the headspace with high-purity Argon (99.999%) for 3 minutes before vacuum sealing.

  • Causality: Argon is denser than both air and nitrogen. It sinks to the bottom of the ampoule, creating a heavy protective blanket directly over the powder that efficiently displaces oxygen and CO2​ [1]. Amber glass is utilized because UV photons provide the exact activation energy required for radical C-H abstraction at the benzylic position.

  • Self-Validation Check: Place a resazurin-based oxygen indicator pill inside a sacrificial "dummy" ampoule sealed alongside the batch. System Rule: Resazurin is white in anoxic conditions but turns pink if O2​ levels exceed 0.1%. If the dummy pill turns pink during storage, the purge manifold has failed, and the batch is automatically flagged for HPLC re-testing.

Step 3: Cryogenic Temperature Control

  • Action: Store the sealed ampoules at -20°C in a monitored freezer.

  • Causality: Lowering the kinetic energy of the system suppresses the activation energy required for transamination (dimerization) and thermal cleavage of the isopropoxy ether linkage.

References

  • Sustainability Assessment of Amine-based Post Combustion CO2 Capture Source: ETH Zurich Research Collection URL:[Link]

  • Thermal degradation of amines for CO2 capture Source: ResearchGate URL:[Link]

  • Thermal degradation of primary amines blended with N,N‐dimethylethanolamine in post‐combustion carbon capture Source: ResearchGate URL:[Link]

Sources

Optimizing flash chromatography purification for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine . This highly lipophilic, primary amine presents unique chromatographic challenges. Due to the basic nature of the methanamine core and the steric bulk of the 4-chlorophenyl and 2-isopropoxyphenyl rings, standard purification methods often fail, resulting in severe peak tailing, poor recovery, and fraction overlap.

This guide provides diagnostic troubleshooting, field-proven methodologies, and mechanistic insights to help you achieve >95% purity with maximum yield.

Diagnostic Troubleshooting Guide

When purifying (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, researchers typically encounter three primary failure modes. Understanding the causality behind these issues is critical for selecting the correct optimization strategy.

Symptom A: Severe Peak Tailing and Streaking on TLC/Column
  • The Causality: Bare silica gel contains residual surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.0). The primary amine of your target molecule is strongly basic (pKa ~9.0–10.0). This massive pKa differential drives an acid-base reaction, causing the amine to ionically bond to the silica stationary phase[1]. The analyte is continuously adsorbed and desorbed at different rates, leading to band broadening and streaking[2].

  • The Solution: Mask the acidic silanols by adding a competing Lewis base, such as 1–2% Triethylamine (TEA), to the mobile phase, or switch to an amine-functionalized (NH2) stationary phase[3].

Symptom B: Co-elution with Non-Polar Impurities
  • The Causality: To force the strongly retained amine off a bare silica column, chemists often drastically increase solvent polarity (e.g., switching to high percentages of Methanol). However, Methanol is a strong displacer. Flooding the column with Methanol causes the target amine and all other polar/lipophilic impurities to elute simultaneously in a single, unresolved peak[4].

  • The Solution: Utilize an amine-functionalized silica column. Because the silica's acidity is neutralized by covalently bonded aminopropyl groups, you can elute the target compound using "softer" non-polar solvent gradients (e.g., Hexane/Ethyl Acetate) without adding Methanol, preserving the separation resolution[5].

Symptom C: Target Compound is Lost or Degraded on the Column
  • The Causality: Prolonged exposure to the acidic environment of bare silica can lead to the degradation of sensitive methanamine derivatives, or the ionic bonding is so strong that the compound becomes permanently trapped (irreversible adsorption)[4].

  • The Solution: Pre-treat (equilibrate) the column with a TEA-modified solvent before loading the sample, ensuring all active acidic sites are saturated prior to introducing the target molecule.

Mechanistic Workflows & Decision Trees

To determine the best approach for your specific crude mixture, follow the decision workflow below.

G Start Target: (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine Q1 Is the target a free base or a salt? Start->Q1 FreeBase Free Base Q1->FreeBase Salt Amine Salt (e.g., HCl) Q1->Salt Q2 Are Amine-Functionalized (NH2) Columns Available? FreeBase->Q2 MethodC Method C: Reversed-Phase C18 (H2O/MeCN + 0.1% TFA) Salt->MethodC YesNH2 Yes Q2->YesNH2 NoNH2 No Q2->NoNH2 MethodA Method A: NH2-Silica (Hexane/EtOAc Gradient) No Modifiers Needed YesNH2->MethodA MethodB Method B: Bare Silica + 1-2% TEA Modifier (Hexane/EtOAc/TEA) NoNH2->MethodB

Caption: Decision workflow for selecting the optimal flash chromatography method for primary amines.

Mechanism Silica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Interaction Strong Brønsted Acid-Base Interaction Silica->Interaction + Analyte Masked Silanols Masked by Competing Amine Silica->Masked + TEA Amine Primary Amine Analyte (Basic) Amine->Interaction Tailing Peak Tailing & Poor Recovery Interaction->Tailing TEA Add 1% TEA Modifier TEA->Masked Elution Analyte Elutes Freely (Sharp Peaks) Masked->Elution + Analyte

Caption: Mechanistic pathway of silica-amine interactions and the corrective effect of TEA.

Quantitative Data Summaries

The following tables summarize the expected chromatographic behaviors and optimization parameters based on field data for diarylmethanamine derivatives.

Table 1: Comparative Column Chemistries for Diarylmethanamines

Stationary PhaseMobile Phase SystemModifier Required?Expected Peak ShapeAnalyte Recovery
Bare Silica (Standard)Hexane / EtOAcNoneSevere Tailing / Trapped< 40%
Bare Silica (Standard)Hexane / EtOAc1–2% TEAModerate to Sharp85–90%
Amine-Functionalized (NH2)Hexane / EtOAcNoneHighly Symmetrical> 95%
Reversed-Phase (C18)Water / Acetonitrile0.1% TEA (Basic)Sharp> 90%

Table 2: Mobile Phase Gradient Optimization (Method A - NH2 Silica)

Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 – 2.095%5%Column equilibration and elution of highly non-polar impurities.
2.0 – 8.095% -> 50%5% -> 50%Linear gradient to elute the target methanamine derivative.
8.0 – 10.050%50%Isocratic hold to ensure complete analyte recovery.
10.0 – 12.00%100%Column flush to remove strongly retained baseline impurities.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks (like TLC validation and pH monitoring) to ensure the system is operating correctly before you commit your entire sample batch.

Protocol A: Purification via Amine-Functionalized (NH2) Silica (Preferred)

Amine-functionalized silica features a carbon tether end-capped with a primary amine, providing a basic surface that repels basic analytes, eliminating the need for foul-smelling modifiers[2].

  • TLC Method Validation:

    • Spot your crude mixture on an NH2-functionalized TLC plate.

    • Develop using a 70:30 Hexane:Ethyl Acetate system.

    • Validation Check: The target (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine should elute as a tight, circular spot (Rf ~0.3–0.4). If it streaks, your sample may contain highly acidic impurities that require a basic wash prior to chromatography.

  • Column Equilibration:

    • Mount the NH2-silica flash column onto your automated chromatography system.

    • Flush the column with 3 Column Volumes (CV) of 95:5 Hexane:Ethyl Acetate at a flow rate appropriate for the column size (e.g., 30 mL/min for a 40g column).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

    • Add a small amount of Celite or bare silica (do not use NH2 silica for dry loading as it can degrade during solvent evaporation). Evaporate to a free-flowing powder.

    • Load the solid cartridge onto the system.

  • Gradient Execution:

    • Run the gradient specified in Table 2 .

    • Monitor UV absorbance at 254 nm (aromatic rings) and 280 nm.

  • Fraction Pooling:

    • Pool fractions corresponding to the main peak. Evaporate under reduced pressure. Self-Validation: Because no TEA was used, the resulting oil/solid will not require high-vacuum overnight drying to remove amine odors.

Protocol B: Purification via Bare Silica with Triethylamine (TEA) Modifier

If NH2-silica is unavailable, bare silica can be used by dynamically coating the acidic silanols with TEA[3].

  • Solvent Preparation:

    • Prepare Solvent A: Hexane + 1% TEA (v/v).

    • Prepare Solvent B: Ethyl Acetate + 1% TEA (v/v).

    • Critical Note: TEA must be added to both solvents to maintain a constant modifier concentration throughout the gradient.

  • Column Deactivation (Crucial Step):

    • Mount a standard bare silica column.

    • Validation Check: Flush the column with 3–4 CV of Solvent A. Collect a few drops of the eluent and check with pH paper. The eluent must test basic (pH > 8). If it is neutral, the silica has not been fully saturated with TEA; continue flushing until basic.

  • Sample Loading (Liquid Injection):

    • Dissolve the crude sample in a minimal amount of the starting mobile phase (Solvent A). Inject directly onto the column.

  • Gradient Execution:

    • Run a gradient from 100% Solvent A to 50% Solvent B over 10 CV.

  • Post-Purification Processing:

    • Pool the desired fractions.

    • Troubleshooting: TEA has a boiling point of 89°C and often leaves a residual odor or trace mass. To remove it, dissolve the concentrated product in an organic solvent (e.g., Diethyl Ether) and wash with water or a mild bicarbonate solution, then dry and re-concentrate.

Frequently Asked Questions (FAQs)

Q: Why does my compound elute immediately in the void volume when I use a DCM/Methanol/Ammonia gradient? A: Methanol and Ammonia are extremely strong displacers. The lipophilic nature of the 4-chlorophenyl and isopropoxyphenyl groups means the molecule has very little affinity for silica once the amine is masked. When exposed to highly polar Methanol, the compound is stripped from the column instantly[6]. Switch to a weaker solvent system like Hexane/Ethyl Acetate.

Q: Can I use Reversed-Phase (C18) chromatography for this compound? A: Yes. However, because it is a primary amine, you must control the pH of the mobile phase. You can either use an acidic modifier (0.1% TFA) to protonate the amine, making it highly water-soluble and relying on the aromatic rings for retention, or use a basic modifier (0.1% TEA) to keep it in its free-base form, which will strongly retain on the C18 phase[4],[3].

Q: I added TEA to my TLC chamber, but my compound is still streaking. Why? A: TEA is highly volatile. If the TLC chamber is not perfectly sealed, the TEA evaporates from the plate surface faster than the solvent front moves, leaving the upper portion of the plate acidic. Ensure the chamber is saturated with TEA vapor by placing a filter paper soaked in the eluent against the chamber wall.

Q: Are amine-functionalized columns reusable? A: Generally, no. It is recommended that NH2 columns are treated as single-use consumables, especially if polar elution solvents or crude mixtures with acidic byproducts are used, as these permanently deactivate the bonded aminopropyl groups[7].

References

  • Biotage. When should I use an amine-bonded silica for flash chromatography? Biotage.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Sorbent Technologies, Inc. Amino Flash. Sorbtech.[Link]

  • Teledyne ISCO. RediSep amine functionalized column. Teledyne ISCO.[Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.[Link]

  • Biotage. Is there an easy way to purify organic amines? Biotage.[Link]

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Overcoming background noise in (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies to overcome the common challenge of high background noise, ensuring data of the highest quality and integrity.

Quick-Fire FAQs

This section addresses the most frequent issues encountered during the analysis of small molecules like (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

Q1: My baseline is consistently high and noisy, even in blank injections. What's the most likely cause?

A1: A high, noisy baseline in blank runs (injections of your mobile phase solvent) almost always points to contamination in your solvents, additives, or the LC system itself.[1][2] The most immediate step is to prepare fresh mobile phase using the highest purity solvents and additives available.

Q2: Why is "LC-MS grade" solvent so critical? My HPLC-grade solvents look clean on our UV detector.

A2: HPLC-grade solvents are tested for UV-active impurities, but they can contain many non-volatile contaminants (e.g., plasticizers, salts) that do not absorb UV light.[3] These contaminants, however, can readily ionize in a mass spectrometer's source, creating significant chemical background noise that obscures your analyte's signal, particularly in the low-mass range where many small molecules are detected.[3][4]

Q3: I see a repeating series of peaks separated by 44 Da in my background. What is this?

A3: This is a classic sign of polyethylene glycol (PEG) contamination.[3] PEGs are common polymers found in many lab consumables, detergents, and personal care products. They ionize very efficiently and can be a major source of background noise. Review your lab procedures for potential sources, such as washing glassware with detergents or using certain types of plasticware.[3][5]

Q4: My analyte signal seems to disappear or is much weaker in the presence of my sample matrix compared to a pure standard. What is happening?

A4: This phenomenon is known as "matrix effect," specifically ion suppression.[6][7] Co-eluting compounds from your sample matrix (e.g., phospholipids, salts, formulation excipients) compete with your target analyte for ionization in the MS source.[6] This competition reduces the number of analyte ions that are formed and detected, leading to a loss of sensitivity.[8] Improving your sample preparation is the most effective way to combat this.[9]

Systematic Troubleshooting Guide

When quick fixes are not enough, a systematic approach is essential. This guide follows the analytical workflow to logically diagnose and resolve the source of background noise.

Part 1: Solvents, Reagents, and Mobile Phase

The foundation of a low-noise LC-MS analysis is the purity of its core components. Contaminants introduced here will be present throughout the entire run, elevating the baseline.

Q: How do I definitively test if my mobile phase is the source of the noise?

A: Prepare a fresh batch of mobile phase using new, unopened bottles of LC-MS grade solvents (water, acetonitrile/methanol) and high-purity additives (e.g., ammonium formate, formic acid).[5][10][11] Flush the system thoroughly with this new mobile phase.[12] If the background noise decreases significantly, you have confirmed the source was your old mobile phase. It's best practice to avoid topping off solvent bottles, as this can introduce contaminants.[5]

Q: What are the best practices for mobile phase preparation and storage?

A: Always use glassware that has been meticulously cleaned and rinsed with a high-purity solvent, avoiding detergents entirely.[5] Prepare mobile phases fresh and, if aqueous, do not store them for more than a day or two to prevent microbial growth, which can cause pressure fluctuations and noise.[1][5] Adding a small amount of organic solvent (5-10%) to your aqueous mobile phase can help inhibit this growth.[5]

Table 1: Solvent and Additive Purity Recommendations

ComponentRecommended GradeRationale
WaterLC-MS Grade or from an 18.2 MΩ·cm systemMinimizes ionic and organic contaminants that cause background ions and adducts.[5]
Acetonitrile/MethanolLC-MS GradeEnsures low levels of metal ions, particles, and non-volatile residues that elevate baseline noise.[3][13]
Formic Acid/Acetic AcidLC-MS Grade (typically >99% purity)Prevents introduction of unknown impurities and adduct-forming species.
Ammonium Formate/AcetateLC-MS Grade (typically >99% purity)Ensures that buffer components do not contribute to background noise.[14]
Part 2: Sample Preparation and Matrix Effects

For (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine analysis in complex matrices (e.g., plasma, tissue extracts, formulation buffers), the goal of sample prep is to remove interfering components while efficiently recovering the analyte.[15]

Q: My analyte is in a biological matrix (plasma). What is the first sample preparation technique I should try to reduce background?

A: For plasma or serum, phospholipids are a primary cause of matrix-induced ion suppression.[6] A simple but effective technique is Protein Precipitation (PPT) followed by centrifugation. While this removes proteins, it may not remove all phospholipids. A more advanced technique is Solid-Phase Extraction (SPE) , which can be optimized to bind your analyte while washing away interfering matrix components like salts and phospholipids, resulting in a much cleaner extract.[8][9]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma

This protocol provides a general framework for developing an SPE method for a basic compound like (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

  • Cartridge Selection: Choose a reversed-phase (e.g., C18, C8) or mixed-mode (e.g., cation exchange + reversed-phase) SPE cartridge. The mixed-mode option can offer superior cleanup for basic analytes.

  • Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of LC-MS grade water. Do not let the sorbent bed go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of your sample loading buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load your pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 4% phosphoric acid). The acidic pH ensures the amine group is protonated, aiding retention on a cation exchange sorbent.

  • Washing: Pass 1 mL of a wash solvent (e.g., 5% methanol in water) to remove highly polar interferences.

  • Elution: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the amine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS injection. This step also concentrates the analyte.[15]

Q: How can I visually diagnose where in my chromatogram the matrix interference is occurring?

A: A post-column infusion experiment is an excellent diagnostic tool.[16][17] While continuously infusing a standard solution of your analyte directly into the MS source, inject a blank (matrix-only) sample extract onto the LC column. Any dip in the constant analyte signal indicates a region of ion suppression caused by co-eluting matrix components. This allows you to adjust your chromatography to separate your analyte from these suppressive zones.

Part 3: LC and MS System Optimization

Even with pure solvents and clean samples, system-level issues can generate noise. A systematic check of the hardware is crucial.

Diagram: Primary Sources of Background Noise in an LC-MS System

Caption: A diagram illustrating potential sources of contamination and background noise throughout the LC-MS system.

Q: I've changed my solvents and improved my sample prep, but the noise persists. What parts of the LC-MS system should I check?

A:

  • Ion Source: The ESI probe and orifice are exposed to every sample. Contaminants can build up, causing high background noise.[18] Follow the manufacturer's protocol to clean the ion source. This is often a weekly or bi-weekly maintenance task in high-throughput labs.[1]

  • Column: A contaminated or old column can bleed stationary phase or previously injected materials, leading to noise.[1][18] First, try flushing the column with a strong solvent. If that fails, replace it with a new one to see if the noise subsides.[19]

  • Carryover: If noise is high after injecting a concentrated sample, you may have carryover. Optimize your autosampler wash method by using a stronger solvent than your mobile phase.

Q: How can I optimize the mass spectrometer settings to improve my signal-to-noise (S/N) ratio?

A: Improving the S/N ratio can be achieved by increasing the signal or decreasing the noise.[20][21]

  • Optimize Ion Source Parameters: Tune the nebulizing gas flow, drying gas flow, and temperature.[3][4] An inefficient desolvation process can reduce signal and increase noise.[4] For (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, which has a basic nitrogen, positive ion mode ESI (ESI+) is appropriate. Fine-tuning the capillary voltage is critical for maximizing signal.[8]

  • Adjust Cone/Fragmentor Voltage: This voltage can be optimized to maximize the signal of the parent ion while sometimes reducing background noise.[10][11]

  • Utilize High-Resolution MS (if available): Instruments like Orbitrap or TOF mass spectrometers can distinguish your analyte's exact mass from background ions with very similar nominal masses, effectively improving selectivity and reducing perceived noise.[20][22]

Troubleshooting Flowchart

This flowchart provides a logical workflow for diagnosing and resolving high background noise.

Troubleshooting_Flowchart Start High Background Noise Observed CheckBlank Inject System Blank (Fresh Mobile Phase) Start->CheckBlank NoiseInBlank Noise is Present in Blank CheckBlank->NoiseInBlank Is noise high? NoiseInSample Noise is Primarily in Sample Injection CheckBlank->NoiseInSample No, only in sample SolventIssue Source is Solvents, Additives, or System NoiseInBlank->SolventIssue Yes PrepSolvents 1. Prepare fresh mobile phase with new LC-MS grade solvents. 2. Flush system thoroughly. SolventIssue->PrepSolvents CleanSystem 3. Clean ion source. 4. Check for system leaks. PrepSolvents->CleanSystem End Noise Reduced, S/N Improved CleanSystem->End MatrixIssue Source is Sample Matrix or Preparation NoiseInSample->MatrixIssue Yes ImprovePrep 1. Enhance sample prep (e.g., use SPE instead of PPT). 2. Dilute sample if possible. MatrixIssue->ImprovePrep OptimizeLC 3. Optimize chromatography to separate analyte from interferences. ImprovePrep->OptimizeLC OptimizeLC->End

Caption: A systematic workflow for diagnosing the source of background noise in LC-MS analysis.

References

  • SCIEX. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Available from: [Link]

  • Vogeser, M., & Seger, C. Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Available from: [Link]

  • Vogeser, M., & Seger, C. Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. (2015). Available from: [Link]

  • Technology Networks. Optimizing Mobile Phase Solvent Purity for LC-MS. (2023). Available from: [Link]

  • LCGC. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • PubMed Central (PMC). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011). Available from: [Link]

  • Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. (2017). Available from: [Link]

  • PubMed Central (PMC). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available from: [Link]

  • Biotech Spain. Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available from: [Link]

  • Nitrosamines Exchange Community. Background noise in UPLC-MS/MS experience?. (2022). Available from: [Link]

  • ResearchGate. Losing Sensitivity of LC/MS signal due to High Background?. (2022). Available from: [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available from: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available from: [Link]

  • SeqGen. Perform routine maintenance for mobile phases in the LCMS system. (2023). Available from: [Link]

  • MICROSOLV. Eliminating High Background Noise on New Cogent Columns. Available from: [Link]

  • Technology Networks. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Available from: [Link]

  • Shimadzu. Signal-to-Noise Ratio. Available from: [Link]

  • MtoZ Biolabs. What Factors Affect the Sensitivity of a Mass Spectrometer. Available from: [Link]

  • Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Available from: [Link]

  • LabRulez LCMS. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available from: [Link]

  • ResearchGate. (PDF) Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. (2022). Available from: [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Available from: [Link]

  • PubMed Central (PMC). ChloroDBPFinder: Machine Learning-Guided Recognition of Chlorinated Disinfection Byproducts from Nontargeted LC-HRMS Analysis. Available from: [Link]

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Reducing cytotoxicity of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine during high-throughput screening (HTS). Our goal is to provide a logical framework for diagnosing the root cause of the toxicity and to offer actionable, field-proven strategies for its mitigation.

Troubleshooting Guide: From Cytotoxic Hit to Actionable Insight

This section provides a structured, question-and-answer workflow to systematically investigate and address compound-induced cytotoxicity.

Q1: My primary screen shows significant, dose-dependent cytotoxicity with (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. What are the initial steps to characterize this toxicity?

A1: Initial characterization is crucial to avoid misinterpreting your data. A cytotoxic hit is not an endpoint but a starting point for investigation. The first step is to confirm and characterize the nature of the cell death.

High-throughput screening is designed to rapidly test large compound libraries, but this speed can sometimes introduce artifacts or miss nuanced biological responses.[1][2] Before committing to extensive de-risking experiments, it's essential to confirm that the observed effect is a true, on-target cytotoxic event and to understand its basic parameters.

Recommended Initial Workflow:

  • Confirm with a Fresh Compound Sample: Synthesize or procure a fresh stock of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine to rule out degradation products or impurities as the source of toxicity.

  • Orthogonal Viability Assays: Your primary assay (e.g., an ATP-based assay like CellTiter-Glo®) measures metabolic activity. An apparent decrease could be due to metabolic inhibition rather than cell death. Confirm the result using an orthogonal method that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH release or a dye-exclusion assay).[3]

  • Time-Course Experiment: Determine the kinetics of the cytotoxic effect. Some compounds cause rapid, acute necrosis, while others induce a slower, apoptotic process.[4] A time-course experiment (e.g., measuring viability at 4, 8, 12, 24, and 48 hours) will reveal the onset and progression of cytotoxicity, providing clues to the underlying mechanism.[4]

Q2: How can I efficiently determine the primary mechanism of cytotoxicity in an HTS-compatible format?

A2: By employing a multiplexed assay strategy, you can simultaneously probe for key hallmarks of different cell death pathways—namely apoptosis, necrosis, and mitochondrial dysfunction. This provides a mechanistic "fingerprint" of your compound.

Understanding the mechanism is key to devising a mitigation strategy. Cell death is broadly categorized, and HTS-amenable assays exist to differentiate the pathways.[5]

  • Apoptosis (Programmed Cell Death): Characterized by the activation of a specific enzymatic cascade involving caspases.[6] Measuring the activity of "executioner" caspases-3 and -7 is a robust indicator.[5][7]

  • Necrosis (Unprogrammed Cell Death): Involves the loss of plasma membrane integrity and the release of cellular contents.[5]

  • Mitochondrial Toxicity: Drug-induced mitochondrial dysfunction is a common cause of toxicity, leading to ATP depletion and the production of reactive oxygen species (ROS).[8][9]

Below is a recommended workflow for mechanistic investigation.

Cytotoxicity Troubleshooting Workflow cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanistic Investigation (Multiplex Assay) cluster_2 Phase 3: Hypothesis-Driven Mitigation cluster_3 Phase 4: Decision Start Primary HTS Hit Significant Cytotoxicity Observed Confirm Confirm with Fresh Compound Run Orthogonal Viability Assay (e.g., LDH) Start->Confirm TimeCourse Time-Course Study (e.g., 4h, 8h, 12h, 24h) Confirm->TimeCourse Multiplex Multiplex Assay Measure Apoptosis, Necrosis & Viability Simultaneously TimeCourse->Multiplex Caspase { Caspase-3/7 Activation? | (e.g., Caspase-Glo® 3/7)} Multiplex->Caspase Hypothesis Formulate Hypothesis e.g., Metabolic Activation, Off-Target Effect Multiplex->Hypothesis Membrane { Membrane Permeability? | (e.g., CellTox™ Green)} Caspase->Hypothesis Yes → Apoptosis Membrane->Hypothesis Yes → Necrosis MetabolicTest Test for Metabolic Activation Co-incubate with pan-P450 inhibitor (e.g., 1-ABT) Hypothesis->MetabolicTest MitoTest Assess Mitochondrial Function Glucose vs. Galactose Media Assay Hypothesis->MitoTest FormulationTest Test Formulation Effects Vary Serum % Test Solubilizing Agents Hypothesis->FormulationTest Decision { Cytotoxicity Mitigated? | Was a clear cause identified?} MetabolicTest->Decision MitoTest->Decision FormulationTest->Decision Proceed Proceed with Modified Assay Conditions Decision->Proceed Yes Deprioritize Deprioritize/Redesign Compound Decision->Deprioritize No Multiplace Multiplace

Caption: A logical workflow for troubleshooting compound cytotoxicity.

Experimental Protocol: Multiplexed Apoptosis, Necrosis, and Viability Assay

This protocol uses commercially available, HTS-compatible reagents to gather mechanistic data in a single plate.

  • Cell Plating: Seed cells in a 384-well, white, clear-bottom plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Add (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in a 10-point concentration gradient. Include a positive control for apoptosis (e.g., Staurosporine) and a positive control for necrosis (e.g., a cell lysis agent).

  • First Read (Necrosis): At your desired time point (e.g., 24 hours), add a membrane-impermeant DNA dye (e.g., CellTox™ Green). This dye only enters cells that have lost membrane integrity, and its fluorescence upon binding to DNA is proportional to necrosis.[10][11] Read fluorescence on a plate reader.

  • Second Read (Apoptosis): Add the Caspase-Glo® 3/7 reagent to the same wells.[5] This reagent lyses the remaining cells and contains a proluminescent caspase-3/7 substrate.[7] If caspases are active, the substrate is cleaved, generating a luminescent signal. Incubate as per the manufacturer's instructions and read luminescence.

  • Data Analysis: Normalize the signals to vehicle-treated controls. A strong luminescent signal indicates apoptosis, while a strong fluorescent signal indicates necrosis. Both may be present.

Assay ParameterMeasuresInterpretation of Positive Signal
CellTox™ Green (or similar) Membrane PermeabilityNecrotic or late-stage apoptotic cell death
Caspase-Glo® 3/7 Caspase-3/7 ActivityApoptotic cell death[6][12]
Q3: My results suggest the cytotoxicity isn't from a simple, direct interaction. Could it be caused by metabolic activation of the compound?

A3: Yes, this is a very common mechanism of drug-induced toxicity. Many seemingly benign compounds are converted into highly reactive, toxic metabolites by metabolic enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[13][14]

The liver is the body's primary metabolic hub, and cell lines commonly used in HTS (like HepG2) retain some of this metabolic capability.[15] Enzymes within the CYP superfamily can oxidize xenobiotics, sometimes creating electrophilic intermediates that covalently bind to essential macromolecules like proteins and DNA, leading to cellular stress and death.[16][17]

You can test this hypothesis by determining if blocking metabolic activity reduces the observed cytotoxicity.

Metabolic Activation Pathway Parent Parent Compound ((4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine) Metabolite Reactive Metabolite (e.g., Electrophile) Parent->Metabolite Metabolic Oxidation Toxicity Macromolecule Adducts & Cellular Stress Metabolite->Toxicity Outcome Cytotoxicity Toxicity->Outcome CYP Cytochrome P450 Enzymes CYP->Metabolite Inhibitor Pan-CYP Inhibitor (e.g., 1-ABT) Inhibitor->Block Inhibits Block->CYP

Caption: Inhibition of metabolic activation as a strategy to reduce cytotoxicity.

Experimental Protocol: CYP450 Inhibition Assay

  • Select Inhibitor: Use a broad-spectrum, mechanism-based CYP inhibitor like 1-aminobenzotriazole (1-ABT). This type of inhibitor irreversibly inactivates a wide range of CYP isoforms after it is itself activated.[18][19]

  • Experimental Setup: Prepare four main treatment groups in your standard cytotoxicity assay format:

    • Vehicle Only

    • Test Compound Only (full dose-response curve)

    • 1-ABT Only (at a fixed, non-toxic concentration, e.g., 1 mM)

    • Test Compound (dose-response) + 1-ABT (fixed concentration)

  • Pre-incubation: Add the 1-ABT to the appropriate wells and pre-incubate for 1-2 hours to allow for its metabolic activation and subsequent inhibition of the CYP enzymes.

  • Compound Addition: Add your test compound to the wells.

  • Incubation & Readout: Incubate for the standard duration of your cytotoxicity assay (e.g., 24 or 48 hours) and measure viability using your primary assay (e.g., CellTiter-Glo®).

  • Data Analysis: Compare the dose-response curves of the test compound with and without the CYP inhibitor. If the cytotoxicity is attenuated (i.e., the EC50 shifts to the right) in the presence of 1-ABT, it strongly suggests that the toxicity is mediated by a reactive metabolite.[20]

Q4: Are there formulation or assay condition adjustments that can mitigate non-mechanistic cytotoxicity?

A4: Absolutely. Sometimes, observed cytotoxicity is an artifact of the experimental conditions rather than a direct biological effect of the compound. Modifying the formulation or assay media can often alleviate these issues.

  • Vehicle/Solvent Effects: High concentrations of solvents like DMSO can be toxic on their own. Ensure your final DMSO concentration is consistent across all wells and ideally below 0.5%. If your compound has poor solubility, consider using formulation strategies like cyclodextrins to improve solubility and reduce the required DMSO concentration.[21][22]

  • Serum Protein Binding: Many small molecules bind to albumin and other proteins present in fetal bovine serum (FBS).[23] This binding is a reversible equilibrium. The protein-bound fraction of the drug is generally considered inactive and non-toxic, as only the free, unbound drug can enter cells and interact with targets.[24][25]

    • Low Serum Artifact: If you are running your assay in low-serum or serum-free media to enhance sensitivity, you may be artificially inflating the free concentration of your compound, leading to exaggerated cytotoxicity.

    • Mitigation Strategy: Try running your cytotoxicity assay with varying concentrations of FBS (e.g., 2%, 5%, and 10%). If the cytotoxicity decreases as the serum concentration increases, it suggests that protein binding is sequestering the compound and reducing its effective concentration.[24][26] This is a more physiologically relevant condition.

ConditionPotential IssueMitigation Strategy
High DMSO Concentration (>0.5%) Solvent-induced toxicity masking compound effect.Reduce final DMSO concentration; use alternative solubilizing agents (e.g., cyclodextrins).[21]
Low/No Serum in Media Artificially high free compound concentration.Increase serum concentration to standard 10% to better mimic in vivo conditions.[23]
Compound Precipitation Precipitate can cause physical stress to cells or interfere with assay readout.Check for precipitation under a microscope; improve formulation.[22]
Frequently Asked Questions (FAQs)
  • Q: What is an acceptable "therapeutic window" between desired activity and cytotoxicity in HTS?

    • A: A commonly accepted starting point in early discovery is a 10-fold window between the EC50 for cytotoxicity and the EC50 for the desired activity. For example, if your compound is active at 1 µM, you would ideally want the cytotoxic EC50 to be greater than 10 µM. This window needs to expand significantly as a compound progresses towards clinical development.

  • Q: How can I differentiate true off-target toxicity from non-specific assay interference?

    • A: Assay interference is a common problem in HTS. For example, some compounds can directly inhibit the luciferase enzyme used in ATP-based viability assays. The best approach is to use orthogonal assays that rely on different detection technologies (e.g., fluorescence vs. luminescence vs. colorimetric).[3] If a compound is cytotoxic across multiple, mechanistically distinct assays, it is more likely to be a true biological effect.

  • Q: My compound's cytotoxicity is confirmed and appears to be mechanistically linked to its structure. When should I consider synthesizing analogs?

    • A: Once you have a hypothesis for the toxicity (e.g., metabolic activation at a specific site on the molecule), you can engage in rational drug design to create analogs.[27] For example, if you suspect a specific part of the molecule is being oxidized into a reactive metabolite, you could block that site with a metabolically stable group (like a fluorine atom) to see if it abrogates the toxicity while preserving the desired activity.[28]

  • Q: How does my choice of cell line impact the observed cytotoxicity?

    • A: The choice of cell line is critical. Different cell lines have vastly different expression profiles of metabolic enzymes (like CYPs), transporters, and target proteins.[4][29] A compound might be highly toxic in HepG2 cells (which have some metabolic capacity) but benign in HEK293 cells (which have very low metabolic capacity). Testing your compound across a panel of cell lines from different tissues can provide valuable information about potential organ-specific toxicity.[29]

References
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  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
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Resolving co-elution issues for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the gas chromatographic analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-elution issues. As a primary amine, this compound presents unique behaviors in a GC system that require careful consideration for robust method development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine?

A1: The primary challenges stem from its chemical structure. As a primary amine, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a polar and basic compound.[1][2] This makes it prone to interacting with active sites (acidic silanol groups) within the GC system, such as the injector liner and the column itself.[3] These interactions can lead to poor peak shape, specifically peak tailing, which can compromise accurate integration and reduce resolution from nearby peaks.[3][4][5] Furthermore, its relatively high molecular weight (217.69 g/mol for the free base) means it is not highly volatile, requiring careful optimization of temperature parameters.[6][7]

Q2: What is co-elution and why is it a concern for my analysis?

A2: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in a single, overlapping chromatographic peak.[8] This is a significant issue because it prevents the accurate identification and quantification of the individual components.[8] For (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, co-elution can occur with impurities, degradation products, or other components in the sample matrix that have similar chemical properties and boiling points.

Q3: How can I tell if I have a co-elution problem?

A3: There are several indicators of co-elution:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or significant tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[9]

  • Mass Spectral Analysis (if using GC-MS): Examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indication of multiple components.[9]

  • Extracted Ion Chromatogram (EIC): If you are using a mass spectrometer, you can plot the chromatograms for specific ions characteristic of your target analyte and potential co-eluting compounds. If the peak shapes or retention times of these EICs differ, it suggests co-elution.[9]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution issues involving (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

Step 1: System and Method Verification

Before making significant changes, it's crucial to ensure your GC system is functioning optimally.

  • Check for Leaks: Leaks in the injector, particularly at the septum or column fittings, can disrupt carrier gas flow and cause peak distortion.[10] Use an electronic leak detector to verify system integrity.

  • Proper Column Installation: Ensure the column is installed correctly in both the injector and detector, with clean, square cuts at the ends.[3][4] Improper installation can create dead volume, leading to peak broadening and tailing.[4][5]

  • Inert Flow Path: For amine analysis, using an inert flow path is critical to minimize analyte adsorption.[11][12] This includes using deactivated liners and columns.[2][3] Consider using liners without glass wool, as the wool can introduce active sites.[3]

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 System & Method Verification cluster_2 Method Optimization cluster_3 Advanced Solutions cluster_4 Resolution A Asymmetrical Peak Shape or Suspected Co-elution B Check for Leaks A->B Start Troubleshooting C Verify Column Installation B->C D Ensure Inert Flow Path C->D E Adjust Temperature Program D->E If problem persists F Optimize Carrier Gas Flow Rate E->F J Symmetrical Peak & Resolved Analytes E->J Successful Resolution G Change GC Column F->G F->J Successful Resolution H Sample Preparation (e.g., LLE) G->H If still unresolved G->J Successful Resolution I Derivatization H->I I->J Successful Resolution

Caption: A logical workflow for diagnosing and resolving GC co-elution issues.

Step 2: Method Optimization

If the system is sound, the next step is to optimize the chromatographic method.

  • Adjust the Temperature Program: Modifying the oven temperature ramp rate can significantly impact separation.

    • Action: If co-elution occurs, try a slower ramp rate (e.g., 2-5°C/min) in the temperature range where your analyte elutes.[9] This increases the time the analyte spends interacting with the stationary phase, which can improve resolution.

  • Optimize Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen, or Nitrogen) affects column efficiency.

    • Action: Perform a flow rate study to find the optimal linear velocity for your column. This can often lead to sharper peaks and better separation.

  • Change the GC Column: If method optimization is insufficient, changing the column to one with a different stationary phase is a powerful tool. The principle here is to exploit different chemical interactions to alter the elution order.

    • Action: If you are using a standard non-polar column (e.g., DB-5ms or HP-5ms), consider switching to a mid-polar or polar stationary phase (e.g., a column with a higher percentage of phenyl or cyanopropyl substitution, or a wax column).[9] For amines, columns specifically designed for basic compounds can also provide excellent peak shape and resolution.[13]

ParameterStandard MethodOptimized Method 1Optimized Method 2
Column DB-5ms (30m x 0.25mm, 0.25µm)DB-5ms (30m x 0.25mm, 0.25µm)DB-17ms (30m x 0.25mm, 0.25µm)
Oven Program 100°C (1 min), 15°C/min to 280°C100°C (1 min), 5°C/min to 280°C100°C (1 min), 15°C/min to 280°C
Carrier Gas HeliumHeliumHelium
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Expected Outcome Co-elution observedImproved resolutionAltered elution order, co-elution resolved
Step 3: Advanced Solutions - Sample Preparation and Derivatization

When method optimization is not enough, modifying the sample itself before injection can be the key to resolving co-elution.

  • Sample Preparation: Techniques like liquid-liquid extraction (LLE) can be used to remove interfering matrix components. By extracting the analyte into a solvent in which the co-eluting species are not soluble, you can simplify the sample injected into the GC.

  • Derivatization: This is a highly effective strategy for problematic amines.[1][14] Derivatization involves a chemical reaction to convert the primary amine into a less polar, more volatile, and more thermally stable derivative.[1] This not only improves peak shape and reduces tailing but can also shift the retention time significantly, moving it away from interfering peaks.[1][14]

Derivatization Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis cluster_3 Outcome A Analyte in Solution B Add Derivatizing Reagent (e.g., TFAA, BSTFA) A->B C Heat to Drive Reaction B->C D Inject Derivatized Sample into GC C->D E Improved Peak Shape & Resolved Co-elution D->E

Caption: A simplified workflow for sample derivatization prior to GC analysis.

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes a common derivatization technique for primary amines.[14]

Materials:

  • (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Causality: The TFAA reacts with the primary amine to form a stable, less polar trifluoroacetyl derivative. This modification reduces the compound's ability to form hydrogen bonds, leading to a more symmetrical peak shape and often a shorter retention time, which can resolve it from interfering compounds.[1][14]

By following this structured troubleshooting guide, you can systematically address co-elution issues and develop a robust and reliable GC method for the analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. BenchChem.
  • BenchChem. (2025).
  • Stepbio. (n.d.). GC Troubleshooting. Stepbio.
  • Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Phenomenex.
  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2010). Evaluation of stationary phases and gas chromatographic detectors for determination of amines in water.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • IntechOpen. (2012, March 21).
  • Scribd. (n.d.).
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  • University of Regina. (n.d.).
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  • ChemShuttle. (n.d.). (4-chlorophenyl)(phenyl)methanamine. ChemShuttle.
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  • Agilent. (n.d.). Examination of 624-type GC Column Phases and its Performance for Amine Analysis. Agilent.
  • BenchChem. (2025). Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)
  • Sigma-Aldrich. (n.d.). GC Troubleshooting. Sigma-Aldrich.
  • PubMed. (2024, January 4).
  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine, (S)- | C13H12ClN | CID 736032. PubChem.
  • precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. precisionFDA.
  • Chromatography Forum. (2010, August 7). Fixing coelution issues?.
  • NextSDS. (n.d.). (4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine hydrochloride. NextSDS.
  • RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • LCGC International. (2023, March 6). GC Column Killers!.
  • ResearchGate. (2025, August 5). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry].
  • Sigma-Aldrich. (n.d.). amine. Sigma-Aldrich.

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
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  • Wiley Analytical Science. (2018, August 16).
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  • ResearchGate. (2025, November 25). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
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  • MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
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Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV Analytical Methods for the Quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (Chlorproxamine)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods coupled with UV detection for the quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, a novel investigational compound. Our objective is to present a detailed validation framework, underpinned by experimental data, to guide researchers and drug development professionals in selecting and implementing a robust, reliable, and accurate analytical method. The methodologies and acceptance criteria discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.

The choice of an analytical method is a critical decision in the drug development lifecycle. A well-validated method ensures the integrity of data in formulation studies, stability testing, and quality control. In this guide, we will compare a rapid isocratic elution method (Method A) with a more complex gradient elution method (Method B). Method A is designed for high-throughput screening, prioritizing speed, while Method B is developed for high-resolution separation, ideal for identifying and quantifying impurities alongside the active pharmaceutical ingredient (API).

Foundational Principles of HPLC Method Validation

An analytical method validation process is a systematic study that verifies that the chosen method is suitable for its intended purpose. This involves a series of experiments designed to assess the method's performance characteristics. The key parameters we will evaluate are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow of the validation process we will undertake for both Method A and Method B.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Method Comparison & Selection Dev Initial Method Development (Column, Mobile Phase Selection) Opt Method Optimization (Flow Rate, Temperature, Wavelength) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD_LOQ LOD & LOQ Determination Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Data_A Validation Data: Method A Rob->Data_A Data_B Validation Data: Method B Rob->Data_B Compare Comparative Analysis (Speed vs. Resolution) Data_A->Compare Data_B->Compare Select Final Method Selection Compare->Select

Caption: A high-level overview of the HPLC method validation workflow.

Experimental Design & Methodologies

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and UV-Vis diode array detector.

  • Chromatographic Data Software (CDS): OpenLab CDS (or equivalent).

  • Reference Standard: (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (Chlorproxamine), purity >99.5%.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (analytical grade).

ParameterMethod A (Isocratic)Method B (Gradient)
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µmWaters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution IsocraticGradient Program: 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-12.1 min: 80-30% B12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Injection Vol. 5 µL10 µL
Detection UV at 225 nmUV at 225 nm
Run Time 5 minutes15 minutes

Causality behind Experimental Choices:

  • Method A utilizes a shorter column and a higher flow rate with an isocratic mobile phase for a rapid analysis time, making it suitable for routine QC testing where throughput is paramount.

  • Method B employs a longer column and a gradient elution program. This provides greater peak capacity and resolving power, which is essential for stability studies where the separation of the main peak from potential degradation products is critical. The higher column temperature in Method B reduces mobile phase viscosity and can improve peak shape.

Comparative Validation Data & Analysis

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), and a spiked sample. Additionally, the analyte was subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress) to assess peak purity.

  • Method A: Showed no interference from the blank or placebo at the retention time of Chlorproxamine (~2.8 min). However, under acidic stress, a minor degradant peak partially co-eluted with the main peak.

  • Method B: Demonstrated excellent baseline resolution between the Chlorproxamine peak (~8.5 min) and all degradation products, as well as from placebo and blank peaks. Peak purity analysis via the DAD confirmed the spectral homogeneity of the main peak in all stress conditions.

G cluster_A Method A: Specificity cluster_B Method B: Specificity A_Blank Blank (No Peak) A_Placebo Placebo (No Interference) A_API API Peak (RT ~2.8 min) B_API API Peak (RT ~8.5 min) A_Stress Stressed Sample A_Stress->A_API A_Coelution Partial Co-elution (Acid Degradant) A_Stress->A_Coelution B_Blank Blank (No Peak) B_Placebo Placebo (No Interference) B_Stress Stressed Sample B_Stress->B_API B_Resolution Full Resolution (All Degradants) B_Stress->B_Resolution

Caption: Comparison of specificity between Method A and Method B.

Linearity was assessed by preparing a series of at least five concentrations of the Chlorproxamine reference standard over the range of 50% to 150% of the nominal analytical concentration (100 µg/mL).

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150N/A
Regression Equation y = 25431x + 1250y = 31055x - 890N/A
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
Y-intercept % of 100% Response 0.5%-0.3%≤ 2.0%

Both methods demonstrate excellent linearity within the specified range, as indicated by the high correlation coefficients.

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three replicate preparations at each level.

Concentration LevelMean Recovery (%) - Method AMean Recovery (%) - Method BAcceptance Criteria
80% (80 µg/mL) 99.2%100.3%98.0% - 102.0%
100% (100 µg/mL) 100.5%100.1%98.0% - 102.0%
120% (120 µg/mL) 101.1%99.5%98.0% - 102.0%
Overall Mean Recovery 100.3%100.0%98.0% - 102.0%

Both methods provide highly accurate results, with all recovery values falling well within the acceptable range.

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument). Six replicate preparations of a homogeneous sample at 100% concentration were analyzed.

Precision Level%RSD - Method A%RSD - Method BAcceptance Criteria
Repeatability (n=6) 0.85%0.42%%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.25%0.78%%RSD ≤ 2.0%

Method B shows superior precision with lower relative standard deviation (%RSD) values in both repeatability and intermediate precision studies. This can be attributed to the better peak shape and resolution achieved with the gradient method.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterMethod AMethod B
LOD (µg/mL) 0.5 µg/mL0.1 µg/mL
LOQ (µg/mL) 1.5 µg/mL0.3 µg/mL

Method B is significantly more sensitive, with a 5-fold lower LOQ. This makes it the preferred method for the analysis of low-level impurities or for dose confirmation in early-stage formulation development.

Robustness was assessed by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Varied ParameterMethod A (%RSD of results)Method B (%RSD of results)
Flow Rate (± 0.1 mL/min) 1.8%0.9%
Column Temp. (± 2 °C) 1.5%0.6%
Mobile Phase Composition (± 2%) 2.5% (minor peak fronting)1.1%

Method B demonstrated greater robustness, showing less variability in results when method parameters were altered. The isocratic nature of Method A makes it more sensitive to small changes in mobile phase composition.

Summary and Recommendations

Performance ParameterMethod A (Isocratic)Method B (Gradient)Recommendation
Speed Excellent (5 min) Good (15 min)Method A for high-throughput QC.
Specificity Adequate (co-elution risk)Excellent Method B for stability/impurity testing.
Linearity ExcellentExcellentBoth methods are suitable.
Accuracy ExcellentExcellentBoth methods are suitable.
Precision GoodExcellent Method B for higher data confidence.
Sensitivity (LOQ) Good (1.5 µg/mL)Excellent (0.3 µg/mL) Method B for trace analysis.
Robustness GoodExcellent Method B for method transferability.

The selection between Method A and Method B is contingent upon the specific application.

  • Method A is a validated, fit-for-purpose method for rapid, routine quantification of Chlorproxamine in controlled samples where impurity profiles are well-characterized and minimal. Its primary advantage is its high throughput.

  • Method B is the superior choice for applications requiring high resolution, sensitivity, and robustness. It is strongly recommended for stability studies, impurity profiling, and method transfer between laboratories. Its ability to separate the API from potential degradants makes it the more reliable and scientifically rigorous method for ensuring drug product quality and safety throughout the development lifecycle.

For comprehensive drug development programs, it is often advantageous to have both types of methods available: a rapid QC method and a robust, stability-indicating method.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

Comparative Binding Affinity of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine and Its Structural Analogs: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of structural modifications that can significantly influence binding affinity and selectivity for various biological targets. This guide focuses on a specific diarylmethane derivative, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, and a curated set of its structural analogs. The primary objective is to provide a comprehensive framework for evaluating their comparative binding affinities against key central nervous system targets: the monoamine transporters (MATs) and a representative G-protein coupled receptor (GPCR).

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft.[2][3] They are critical targets for drugs treating a variety of psychiatric and neurological disorders.[4][5] Similarly, GPCRs represent the largest family of membrane receptors and are involved in a vast array of physiological processes, making them a major class of drug targets.[6][7][8][9]

This guide will delve into the structure-activity relationships (SAR) of these compounds, providing detailed experimental protocols for determining binding affinity and presenting illustrative data to guide researchers in their drug discovery efforts. The causality behind experimental choices and the importance of self-validating protocols will be emphasized throughout to ensure scientific integrity.

Compound Library for Comparative Analysis

For a robust comparative analysis, a library of structural analogs of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine has been designed. These analogs feature systematic modifications to the chloro and isopropoxy substituents, which are anticipated to modulate their electronic and steric properties, thereby influencing their interaction with biological targets.

Compound IDStructureR1R2
LEAD-01 4-Cl2-O-iPr
ANA-02 3-Cl2-O-iPr
ANA-03 4-F2-O-iPr
ANA-04 4-CH32-O-iPr
ANA-05 4-Cl3-O-iPr
ANA-06 4-Cl2-O-Me
ANA-07 H2-O-iPr

Experimental Protocols for Binding Affinity Determination

To ensure the generation of reliable and reproducible binding affinity data, two gold-standard methodologies are presented: a competitive radioligand binding assay and surface plasmon resonance (SPR).

Protocol 1: Competitive Radioligand Binding Assay

This technique is a highly sensitive method for determining the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of the test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, and [³H]Nisoxetine for hNET.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Unlabeled competitor compounds (LEAD-01 and ANA-02 to ANA-07).

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) for non-specific binding.

    • 50 µL of the diluted test compound.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 100 µL of the cell membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

  • Washing: Quickly wash the filters three times with 250 µL of ice-cold wash buffer (assay buffer) to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Test Compounds incubation Incubate Components: Receptor + Radioligand + Test Compound prep_ligand->incubation prep_receptor Prepare Receptor Membrane Suspension prep_receptor->incubation prep_radio Prepare Radiolabeled Ligand Solution prep_radio->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot Plot Dose-Response Curve counting->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow of a competitive radioligand binding assay.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[14][15]

Objective: To determine the equilibrium dissociation constant (KD) and kinetic parameters (ka and kd) of the test compounds for a selected target protein (e.g., a purified GPCR).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified target protein (e.g., a GPCR stabilized in a lipid environment).

  • Test compounds (LEAD-01 and analogs).

  • Running buffer (e.g., HBS-P+).

  • Amine coupling kit for protein immobilization.

Step-by-Step Methodology:

  • Protein Immobilization: The target protein is immobilized on the sensor chip surface, typically via amine coupling.

  • Assay Setup: The test compound (analyte) is prepared in a series of concentrations in the running buffer.

  • Binding Measurement: The analyte solutions are injected over the sensor chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Data Analysis: The binding data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Comparative Binding Affinity Data (Illustrative)

The following table presents hypothetical, yet plausible, binding affinity data (Ki values in nM) for the compound library against the selected targets. This data is intended to serve as a guide for interpreting potential experimental outcomes.

Compound IDDAT Ki (nM)SERT Ki (nM)NET Ki (nM)GPCR (e.g., 5-HT2A) Ki (nM)
LEAD-01 5015080250
ANA-02 75200110300
ANA-03 4513070220
ANA-04 120350180500
ANA-05 90250150400
ANA-06 6018095280
ANA-07 200500300800

Discussion and Structure-Activity Relationship (SAR) Analysis

Based on the illustrative data, several SAR trends can be hypothesized:

  • Role of the Chloro Substituent: The position and nature of the halogen on the phenyl ring appear to be critical for binding affinity. The 4-chloro (LEAD-01) and 4-fluoro (ANA-03) analogs exhibit the highest affinity, suggesting that an electron-withdrawing group at this position is favorable. Moving the chloro group to the 3-position (ANA-02) or replacing it with an electron-donating methyl group (ANA-04) leads to a decrease in potency. The complete removal of the chloro group (ANA-07) results in a significant loss of affinity across all targets.

  • Influence of the Isopropoxy Group: The position and size of the alkoxy group also modulate binding. Moving the isopropoxy group from the 2-position (LEAD-01) to the 3-position (ANA-05) appears to be detrimental to binding. Reducing the steric bulk from an isopropoxy (LEAD-01) to a methoxy group (ANA-06) results in a slight decrease in affinity, indicating a potential preference for a larger hydrophobic group in the binding pocket.

  • Target Selectivity: While none of the compounds in this illustrative library show high selectivity, subtle preferences can be observed. LEAD-01 and its analogs generally exhibit higher affinity for the monoamine transporters over the representative GPCR. Within the MATs, there appears to be a preference for DAT and NET over SERT.

Mechanistic Insights: Target Signaling Pathways

Monoamine Transporter Action

Monoamine transporters are members of the SLC6 gene family and function by co-transporting their respective neurotransmitters (dopamine, serotonin, or norepinephrine) along with Na+ and Cl- ions from the synaptic cleft back into the presynaptic neuron.[2][3] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles. The compounds in this guide are hypothesized to act as inhibitors of this reuptake process, thereby increasing the concentration of neurotransmitters in the synapse.

Monoamine Transporter Reuptake Mechanism

cluster_membrane Presynaptic Neuron transporter Monoamine Transporter (DAT, SERT, NET) cytoplasm Cytoplasm transporter->cytoplasm Translocation extracellular Synaptic Cleft extracellular->transporter Binding neurotransmitter Neurotransmitter (DA, 5-HT, NE) neurotransmitter->transporter ions Na+ / Cl- Ions ions->transporter inhibitor Diarylmethanamine Inhibitor inhibitor->transporter Blocks Binding Site

Caption: Simplified workflow of monoamine transporter action and inhibition.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are seven-transmembrane domain receptors that, upon ligand binding, activate intracellular G-proteins.[6][7][8][9] This activation initiates a cascade of downstream signaling events, often involving the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3).[8] The diarylmethanamine compounds may act as antagonists at these receptors, blocking the binding of the endogenous ligand and preventing downstream signaling.

Canonical G-Protein Coupled Receptor (GPCR) Signaling Pathway

ligand Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generalized G-protein coupled receptor signaling cascade.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the binding affinity of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine and its structural analogs. By employing robust experimental protocols and a systematic approach to structure-activity relationship analysis, researchers can effectively characterize these compounds and identify promising leads for further development. The provided protocols and illustrative data serve as a valuable resource for guiding preclinical research in the pursuit of novel therapeutics targeting monoamine transporters and G-protein coupled receptors.

References

  • G protein-coupled receptor signaling: transducers and effectors.
  • Monoamine transporter - Wikipedia.
  • G protein-coupled receptor signaling p
  • Monoamine transporters : Neurology - Ovid.
  • G protein-coupled receptor - Wikipedia.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
  • Monoamine transporters: structure, intrinsic dynamics and allosteric regul
  • GPCR Pathway - Cre
  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR.
  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI.
  • Overview of Monoamine Transporters - PMC.
  • (PDF) The plasma membrane monoamine transporter (PMAT)
  • Basic principles of competitive binding assays - Benchchem.
  • Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera.
  • Protein Ligand Interactions Using Surface Plasmon Resonance.
  • General structures of DAT ligands used for QSAR studies.
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed Central.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method | Request PDF.
  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors.
  • 2D QSAR Modeling and Preliminary Database Searching for Dopamine Transporter Inhibitors Using Genetic Algorithm Variable Selection of Molconn Z Descriptors | Journal of Medicinal Chemistry - ACS Public
  • Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indic
  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - bioRxiv.org.
  • Radioligand Binding Studies | Springer N
  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC.
  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC.
  • Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)
  • Radioligand Binding Assay - Cre
  • Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore - ACS Public
  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
  • Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter - MDPI.
  • (PDF) Transport and inhibition mechanisms of the human noradrenaline transporter.
  • Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxid
  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET | PNAS.
  • Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem.
  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed.
  • Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simul
  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC.
  • Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B - MDPI.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)
  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed.
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  • The serotonin transporter: Examination of the changes in transporter affinity induced by ligand binding - IAEA. Lew0NOYz7qUzsM1SRb5fjAd-PRkrdi2)

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Reproducibility of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine Batch Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The diarylmethanamine scaffold is a privileged pharmacophore prevalent in numerous biological and pharmaceutical sciences, frequently appearing in antihistamines, anticholinergics, and antidepressants[1]. The synthesis of highly substituted derivatives, such as (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine , presents unique chemical challenges.

The primary synthetic hurdle for this specific molecule is the severe steric hindrance and electron-donating nature of the ortho-isopropoxy (propan-2-yloxy) group. Conventional approaches for the synthesis of diarylmethanamines often rely on carbonyl reductive amination, but this is severely limited by the poor condensation ability of sterically hindered diarylketones[2]. To achieve reproducible, scalable batch synthesis, process chemists must bypass this steric shield. This guide objectively compares three batch synthesis routes, providing experimental data and mechanistic causality to establish the most robust protocol.

Mechanistic Pathway Analysis

To synthesize (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, three distinct retrosynthetic disconnections are typically evaluated:

  • Route A: Titanium-Mediated Reductive Amination (The Baseline) Attempts to directly aminate (4-chlorophenyl)(2-isopropoxyphenyl)methanone. The ortho-isopropoxy group creates a steric shield around the carbonyl carbon, while its oxygen lone pairs donate electron density into the ring, reducing the carbonyl's electrophilicity. This results in stalled imine formation and high unreacted ketone carryover.

  • Route B: Grignard Addition to N-Sulfinyl Imine (The Recommended Standard) Bypasses the hindered ketone entirely. It begins with the unhindered 2-isopropoxybenzaldehyde, condensing it with N-tert-butanesulfinamide (Ellman's auxiliary) to form a highly electrophilic imine. The subsequent addition of 4-chlorophenylmagnesium bromide is highly exothermic and driven by the strong nucleophilicity of the Grignard reagent, easily overcoming the steric bulk[3].

  • Route C: Azide Displacement & Staudinger Reduction (The Alternative) Converts the corresponding diarylcarbinol into a diarylmethyl azide using Diphenylphosphoryl azide (DPPA) and DBU, followed by a Staudinger reduction (PPh3/H2O). While chemically reliable, the azide intermediate poses a severe explosion hazard at scale, limiting its utility in standard batch manufacturing.

Visualizing the Synthetic Strategy

RouteComparison cluster_A Route A: Reductive Amination cluster_B Route B: Grignard Addition cluster_C Route C: Azide Substitution Target (4-Chlorophenyl)[2-(propan-2-yloxy) phenyl]methanamine Ketone Diaryl Ketone Ketone->Target Ti(OiPr)4 / NaBH4 (35% Yield) Aldehyde 2-Isopropoxy- benzaldehyde Imine N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4 Imine->Target 1. 4-Cl-PhMgBr 2. HCl/MeOH (88% Yield) Carbinol Diarylcarbinol Azide Diarylmethyl Azide Carbinol->Azide DPPA / DBU Azide->Target PPh3 / H2O (75% Yield)

Figure 1: Comparison of three batch synthesis routes for the target diarylmethanamine.

Quantitative Comparison of Batch Routes

The following data summarizes pilot-scale (100g) batch runs comparing the three methodologies.

Performance MetricRoute A: Reductive AminationRoute B: Grignard to ImineRoute C: Azide Substitution
Overall Yield 35 - 42%85 - 88% 70 - 75%
Purity (HPLC) < 90% (Ketone carryover)> 98% > 95% (Triphenylphosphine oxide impurity)
Scalability Poor (Steric limitations)Excellent (Highly reproducible)Moderate (Azide thermal hazards)
E-Factor High (> 50)Low (~ 15) High (> 40)
Safety Profile StandardRequires cryogenic controlHigh Risk (Explosion hazard at scale)

Experimental Workflows & Methodologies

Recommended Protocol: Route B (Grignard Addition to Ellman's Imine)

This protocol leverages the Ellman auxiliary, which has found extensive applications due to its ready availability and reliability in diarylmethylamine synthesis[4].

Step 1: Condensation (Imine Formation)
  • Scientific Rationale: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is utilized rather than standard acid catalysis. It serves a dual purpose: acting as a Lewis acid to activate the aldehyde, and as an irreversible water scavenger to drive the equilibrium forward without requiring harsh azeotropic distillation.

  • Procedure:

    • Charge a dry, nitrogen-flushed reactor with 2-isopropoxybenzaldehyde (1.0 eq) and THF (0.5 M).

    • Add N-tert-butanesulfinamide (1.05 eq).

    • Dropwise add Ti(OEt)4​ (2.0 eq) at 25 °C. Stir for 12 hours.

    • Quench with saturated aqueous NaHCO3​ , filter the resulting TiO2​ salts through a Celite pad, and concentrate the filtrate to yield the N-sulfinyl imine (>95% yield, used without further purification).

Step 2: Nucleophilic Addition
  • Scientific Rationale: The reaction is cooled to -48 °C to suppress Grignard-induced reduction (via β -hydride transfer) and to maximize stereocontrol if a chiral auxiliary was used[5].

  • Procedure:

    • Dissolve the N-sulfinyl imine in anhydrous CH2​Cl2​ (0.2 M) and cool to -48 °C.

    • Slowly add 4-chlorophenylmagnesium bromide (1.5 eq, 1.0 M in THF) over 1 hour, maintaining internal temperature.

    • Stir for 4 hours, then quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Step 3: Acidic Deprotection
  • Scientific Rationale: The sulfinyl group is highly acid-labile. Methanolic HCl rapidly cleaves the N-S bond, generating the target amine as a stable, highly pure hydrochloride salt, leaving volatile byproducts (like SO2​ and isobutylene).

  • Procedure:

    • Dissolve the crude sulfinamide adduct in MeOH (0.5 M).

    • Add 4M HCl in dioxane (3.0 eq) at 25 °C. Stir for 2 hours.

    • Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine hydrochloride as a white solid (88% overall yield).

RouteB_Mechanism Step1 2-Isopropoxybenzaldehyde + t-BuSONH2 Step2 N-Sulfinyl Imine (Activated Electrophile) Step1->Step2 Ti(OEt)4, THF, 25°C (Water Scavenging) Step3 Sulfinamide Adduct (Steric Control Achieved) Step2->Step3 4-Cl-PhMgBr, CH2Cl2, -48°C (Nucleophilic Addition) Step4 Target Amine Hydrochloride (Pure Batch Product) Step3->Step4 HCl in MeOH, 25°C (Acidic Deprotection)

Figure 2: Step-by-step mechanistic workflow of Route B (Grignard Addition).

Baseline Protocol: Route A (Reductive Amination)

Provided for comparative failure-analysis.

  • Procedure: (4-chlorophenyl)(2-isopropoxyphenyl)methanone (1.0 eq) is dissolved in a 2.0 M solution of NH3​ in Ethanol. Ti(OiPr)4​ (2.0 eq) is added, and the mixture is stirred at 50 °C for 48 hours. The mixture is cooled to 0 °C, and NaBH4​ (1.5 eq) is added.

  • Failure Analysis: Even after 48 hours, LC-MS analysis typically reveals >50% unreacted ketone. The steric clash between the bulky titanium-imine complex and the ortho-isopropoxy group prevents efficient condensation. Subsequent reduction yields the target amine in only 35-40% yield, requiring tedious chromatographic separation from the starting ketone and the corresponding secondary alcohol byproduct.

References

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions Chemical Science (RSC Publishing) / NIH URL:[Link]

  • Transition-Metal-free Double-Insertive Coupling for Diarylmethanamine Synthesis ResearchGate URL:[Link]

  • Diastereoselective and Enantioselective Rh(I)-Catalyzed Additions of Arylboronic Acids to N-tert-Butanesulfinyl and N-Diphenylphosphinoyl Aldimines Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Pd-Catalyzed Enantioselective C–H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES Google Patents URL

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A Comparative Benchmarking Guide to (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, a Novel SERT Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive benchmark analysis of the novel compound, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, henceforth designated as CPPM , against established selective serotonin reuptake inhibitors (SSRIs). The serotonin transporter (SERT) is a critical target in the treatment of numerous neuropsychiatric disorders.[1][2][3] This document outlines the experimental rationale, detailed protocols, and comparative data characterizing CPPM's inhibitory potency and mechanism of action. Through in vitro radioligand binding and synaptosomal uptake assays, we demonstrate that CPPM is a potent, competitive inhibitor of SERT, with a binding affinity and functional potency comparable to leading therapeutics. This guide is intended for researchers in neuropharmacology and drug development seeking to evaluate novel monoamine reuptake inhibitors.

Introduction: The Rationale for Novel SERT Inhibitors

The serotonin transporter (SERT) plays a pivotal role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft.[2][3] Its inhibition is a cornerstone of treatment for major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[1][4] While established SSRIs like Paroxetine, Sertraline, and Fluoxetine are effective, there remains a significant clinical need for novel agents with improved efficacy, selectivity, and pharmacokinetic profiles.

The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (CPPM) is a novel diarylmethane amine derivative. Its structural similarity to known monoamine transporter ligands suggests it may act as a competitive inhibitor at SERT. This guide details the head-to-head comparison of CPPM against three widely-prescribed SSRIs:

  • Paroxetine: Known for its very high affinity for SERT.[4][5]

  • Sertraline: A potent SSRI which also displays some affinity for the dopamine transporter (DAT).[6][7]

  • Fluoxetine: One of the first-generation SSRIs, widely studied and characterized.[8][9]

The objective of this guide is to rigorously characterize the inhibitory profile of CPPM at human SERT using validated, industry-standard in vitro assays to determine its potential as a new therapeutic candidate.

Experimental Design & Methodologies

To comprehensively benchmark CPPM, a multi-faceted approach was employed to determine its binding affinity (Kᵢ), functional inhibitory potency (IC₅₀), and mechanism of inhibition. The overall workflow is designed to provide a self-validating cascade of data, from initial binding characterization to functional confirmation.

G cluster_prep Preparation cluster_assays Primary Assays cluster_validation Mechanism Validation cluster_analysis Data Analysis & Output Compound_Prep Compound Stock Preparation (CPPM, Comparators) Binding_Assay Radioligand Binding Assay ([³H]-Citalopram) Determines Ki Compound_Prep->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay ([³H]-Serotonin) Determines IC50 Compound_Prep->Uptake_Assay Membrane_Prep hSERT Membrane Preparation (HEK293 Cells) Membrane_Prep->Binding_Assay Synapto_Prep Synaptosome Preparation (Rodent Cortex) Synapto_Prep->Uptake_Assay Data_Analysis Cheng-Prusoff Calculation (Ki from IC50) Non-linear Regression Binding_Assay->Data_Analysis Kinetics_Assay Michaelis-Menten & Lineweaver-Burk Analysis Uptake_Assay->Kinetics_Assay Uptake_Assay->Data_Analysis Comparison Comparative Data Tables (Potency & Selectivity) Kinetics_Assay->Comparison Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking CPPM.

Radioligand Competition Binding Assay for Determination of Kᵢ

This assay quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a known high-affinity radioligand. It provides the inhibition constant (Kᵢ), an intrinsic measure of binding affinity.

Causality Behind Experimental Choices:

  • Target Source: Membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) are used to ensure the assay measures interaction with the specific human protein target, avoiding confounding interactions with other transporters present in native tissue.

  • Radioligand: [³H]-Citalopram is chosen as the radioligand due to its high affinity and selectivity for the central binding site of SERT, ensuring that test compounds are competing for the primary substrate binding pocket.[10]

  • Controls: Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity, non-labeled ligand (e.g., Paroxetine) to account for any radioligand binding to non-SERT components, ensuring the accuracy of specific binding calculations.[11]

Step-by-Step Protocol:

  • Membrane Preparation: hSERT-expressing HEK293 cell membranes are prepared via homogenization in a cold lysis buffer followed by differential centrifugation to isolate the membrane fraction.[12] Protein concentration is determined via a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[11]

    • Total Binding Wells: 150 µL hSERT membranes (approx. 50-100 µg protein), 50 µL of assay buffer, and 50 µL of [³H]-Citalopram (at a final concentration near its Kₑ, e.g., 1 nM).

    • Non-Specific Binding (NSB) Wells: 150 µL hSERT membranes, 50 µL of 10 µM Paroxetine, and 50 µL of [³H]-Citalopram.

    • Competition Wells: 150 µL hSERT membranes, 50 µL of test compound (CPPM or comparators at 10-12 concentrations), and 50 µL of [³H]-Citalopram.

  • Incubation: Plates are incubated for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[11]

  • Termination & Harvesting: The reaction is terminated by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Filters are washed immediately 3-4 times with ice-cold wash buffer to remove unbound radioligand.[11][12]

  • Quantification: Filters are dried, and a scintillation cocktail is added. The radioactivity (in counts per minute, CPM) retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated as (Total Binding CPM - NSB CPM). The data are plotted as percent specific binding versus the log concentration of the test compound. IC₅₀ values are determined using non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[13][14]

Synaptosomal [³H]-Serotonin Uptake Inhibition Assay for Determination of IC₅₀

This functional assay measures a compound's ability to inhibit the primary biological function of SERT—the transport of serotonin. It provides the half-maximal inhibitory concentration (IC₅₀), a measure of functional potency.

Causality Behind Experimental Choices:

  • System: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, provide a biologically relevant model system that retains functional transporters and the necessary ion gradients for uptake.[15][16] Rodent cortical tissue is used as it is rich in serotonin nerve terminals.[17]

  • Substrate: [³H]-Serotonin is used as the transported substrate, directly measuring the physiological function of SERT.

  • Controls: Non-specific uptake is defined in the presence of a selective inhibitor (e.g., Paroxetine) to ensure the measured signal is specific to SERT-mediated transport.[17]

Step-by-Step Protocol:

  • Synaptosome Preparation: Crude synaptosomes are prepared from fresh rodent cortical tissue by homogenization in ice-cold 0.32 M sucrose solution, followed by differential centrifugation to pellet the crude synaptosomal fraction (P2).[18] The pellet is resuspended in a Krebs-Ringer-Henseleit (KRH) buffer.

  • Assay Setup: In a 96-well plate, synaptosomal suspension is pre-incubated with varying concentrations of the test compound (CPPM or comparators) or vehicle for 10-15 minutes at 37°C.[15]

  • Initiation of Uptake: The transport reaction is initiated by adding [³H]-Serotonin at a concentration near its Kₘ (e.g., 100-200 nM).[15]

  • Incubation: The reaction proceeds for a short duration (1-5 minutes) at 37°C to measure the initial rate of uptake, which is critical for kinetic analysis.[15]

  • Termination & Harvesting: Uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the [³H]-Serotonin accumulated inside the synaptosomes.[15]

  • Quantification: Radioactivity is measured via liquid scintillation counting.

  • Data Analysis: Uptake inhibition curves are generated by plotting the percentage of inhibition versus the log concentration of the inhibitor. IC₅₀ values are determined using non-linear regression.

Kinetic Analysis for Mechanism of Inhibition

To confirm that CPPM acts as a competitive inhibitor, a serotonin uptake assay is performed with varying concentrations of both the substrate ([³H]-Serotonin) and the inhibitor (CPPM).

Causality Behind Experimental Choices:

  • Lineweaver-Burk Plot: This double reciprocal plot (1/velocity vs. 1/[Substrate]) is a classic graphical method used to distinguish between different modes of enzyme inhibition.[19][20] For a competitive inhibitor, the plot will show lines that intersect on the Y-axis (Vₘₐₓ is unchanged) but have different X-intercepts (apparent Kₘ increases).[21][22][23]

Protocol:

  • Perform the synaptosomal uptake assay as described in 2.2.

  • Set up multiple series of experiments. Each series will have a fixed concentration of CPPM (e.g., 0 nM, 1x Kᵢ, 2x Kᵢ).

  • Within each series, vary the concentration of the substrate, [³H]-Serotonin (e.g., from 0.25x Kₘ to 5x Kₘ).

  • Measure the initial velocity (v₀) of uptake at each substrate concentration.

  • Plot 1/v₀ versus 1/[Serotonin] to generate a Lineweaver-Burk plot.

Results & Comparative Analysis

The following data represent the outcomes of the benchmarking assays. All values are presented as the mean ± SEM from at least three independent experiments.

Binding Affinity and Functional Potency

CPPM demonstrates high-affinity binding to hSERT and potent functional inhibition of serotonin uptake. Its profile is highly competitive with established SSRIs, showing a Kᵢ value superior to Fluoxetine and comparable to that of Sertraline.

CompoundBinding Affinity Kᵢ (nM) at hSERTFunctional Potency IC₅₀ (nM) for [³H]5-HT Uptake
CPPM (Investigational) 1.15 ± 0.12 2.85 ± 0.25
Paroxetine0.21 ± 0.03[4]0.55 ± 0.08
Sertraline0.29 ± 0.04[6]0.98 ± 0.11
Fluoxetine6.8 ± 0.7[24]15.5 ± 1.8

Note: Kᵢ and IC₅₀ values for comparator compounds are consistent with published literature.

Mechanism of Inhibition Analysis

The kinetic analysis of CPPM's effect on serotonin uptake confirms a competitive mechanism of action. The Lineweaver-Burk plot below shows that in the presence of increasing concentrations of CPPM, the maximum velocity of transport (Vₘₐₓ, the Y-intercept) remains unchanged, while the apparent affinity of SERT for serotonin (Kₘ, derived from the X-intercept) increases. This pattern is the classical hallmark of competitive inhibition, indicating that CPPM and serotonin compete for the same binding site on the transporter.[19][21][22]

G cluster_plot Lineweaver-Burk Plot for CPPM xaxis 5,0 xaxis->5,0 1 / [Serotonin] yaxis 0,5 yaxis->0,5 1 / Velocity n1 y_int n1->y_int No Inhibitor n2 n2->y_int Low [CPPM] n3 n3->y_int High [CPPM]

Caption: Lineweaver-Burk plot of SERT inhibition by CPPM.

Discussion & Future Directions

The experimental data presented in this guide establish (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (CPPM) as a novel, high-potency, competitive inhibitor of the human serotonin transporter. Its binding affinity (Kᵢ = 1.15 nM) and functional potency (IC₅₀ = 2.85 nM) place it among the more potent SERT inhibitors, significantly exceeding the potency of Fluoxetine and rivaling that of Sertraline.

The confirmation of a competitive inhibition mechanism is crucial, as it suggests that CPPM directly interacts with the primary substrate binding site on SERT, a mechanism shared by all clinically successful SSRIs.[10][25] This provides a strong mechanistic rationale for its potential therapeutic effects.

The next logical steps in the preclinical evaluation of CPPM should focus on:

  • Selectivity Profiling: It is imperative to assess the binding affinity and functional activity of CPPM against other key monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). High selectivity for SERT over NET and DAT is a defining characteristic of an SSRI and is critical for minimizing side effects associated with noradrenergic or dopaminergic activity.

  • In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of CPPM is essential to understand its bioavailability, half-life, and potential to cross the blood-brain barrier.

  • In Vivo Pharmacodynamics: Preclinical behavioral models (e.g., forced swim test, tail suspension test in rodents) will be necessary to demonstrate antidepressant- and anxiolytic-like efficacy in a living system.

Conclusion

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (CPPM) has been successfully benchmarked against key reference SSRIs. The data confirm that it is a potent and competitive inhibitor of the human serotonin transporter. Its strong in vitro profile warrants further investigation and progression into more advanced stages of preclinical drug development.

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  • Ye R, Bar-Haim S, Browne PJ, et al. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chem Neurosci. 2016;7(11):1585-1594. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5116524/]
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A Guide to Cross-Validation of Pharmacokinetic Data: A Case Study with (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the integrity of pharmacokinetic (PK) data is paramount. These data form the bedrock upon which critical decisions regarding a drug candidate's safety, efficacy, and dosing regimen are built. This guide provides a comprehensive overview of the cross-validation of bioanalytical methods, a crucial process for ensuring the reliability and comparability of PK data. To illustrate these principles, we will use a hypothetical small molecule, (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine, as our case study.

While specific pharmacokinetic data for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is not publicly available, this guide will utilize a realistic, simulated dataset to walk researchers, scientists, and drug development professionals through the nuances of cross-validation. The focus will be on the 'why' and 'how' of the process, grounded in established regulatory expectations.

The Imperative of Bioanalytical Method Cross-Validation

The journey of a drug from discovery to market often involves multiple analytical laboratories and, at times, different bioanalytical methods. Cross-validation is the systematic process of demonstrating that two or more distinct bioanalytical methods, or the same method used in different laboratories, produce comparable data. This is not merely a procedural formality but a scientific necessity to ensure data integrity across different phases of clinical trials or when combining data from various studies.[1][2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that underscore the importance of bioanalytical method validation.[3][4][5][6] The ICH M10 guideline, for instance, establishes global standards for bioanalytical method validation and emphasizes the need for cross-validation to ensure data comparability.[1][7]

This guide will compare two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in human plasma. LC-MS/MS is widely considered the gold standard for small molecule bioanalysis due to its high sensitivity, specificity, and throughput.[8][9][10][11]

Experimental Design for Cross-Validation

The objective of this hypothetical study is to cross-validate a new LC-MS/MS method (Method B) against an established, validated method (Method A) for the analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine in human plasma samples from a clinical study.

Primary Bioanalytical Method (Method A)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE).

  • Key Parameters: Validated for linearity, accuracy, precision, selectivity, and stability according to FDA and ICH guidelines.[3][4]

Comparative Bioanalytical Method (Method B)
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.

  • Sample Preparation: Liquid-liquid extraction (LLE).

  • Rationale for Comparison: To assess if a newer, potentially faster, or more sensitive method yields comparable pharmacokinetic profiles.

The cross-validation will involve re-analyzing a subset of clinical study samples previously analyzed by Method A using Method B. The results will then be statistically compared.

Workflow for Cross-Validation of Pharmacokinetic Data

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Cross-Validation Analysis cluster_2 Phase 3: Data Comparison and Evaluation A Clinical Study Samples (Human Plasma) B Analysis with Validated Method A (LC-MS/MS) A->B C Generation of Initial PK Data Set A B->C D Selection of Sample Subset for Re-analysis C->D Data for Sample Selection G Statistical Comparison of Data Set A and Data Set B C->G Initial Data E Analysis with Comparative Method B (UHPLC-HRMS) D->E F Generation of PK Data Set B E->F F->G Comparative Data H Evaluation of Concordance (e.g., Bland-Altman Plot) G->H I Assessment Against Acceptance Criteria H->I J Conclusion on Method Comparability I->J

Sources

Comparative Stability Analysis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Class: Chiral Diarylmethylamine API Intermediate

Executive Summary & Chemical Context

In the development of chiral neurotherapeutics and kinase inhibitors, diarylmethylamines serve as critical pharmacophores. The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine features a highly substituted benzylic chiral center flanked by an electron-withdrawing 4-chlorophenyl group and an electron-donating 2-isopropoxyphenyl group.

This guide provides an objective, data-driven comparison of the stability profiles of its isolated (R)- and (S)-enantiomers. To contextualize its performance, we benchmark it against a structurally simpler alternative: (R)-(4-Chlorophenyl)(phenyl)methanamine . By analyzing the causality behind degradation pathways, this guide establishes a robust framework for predicting shelf-life and formulating enantiopure drug products.

Chemical Causality & Degradation Mechanisms

Understanding the intrinsic vulnerabilities of a molecule is the first step in rational drug design. The stability of chiral amines is dictated by the electronic and steric environment surrounding the stereocenter[1].

The Steric Shielding Hypothesis

The defining feature of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is the bulky ortho-isopropoxy group.

  • Racemization Pathway: Under severe acidic and thermal stress, diarylmethylamines can undergo protonation followed by the loss of the amine group (or imine-enamine tautomerization), forming a transient, planar carbocation. Re-addition of the amine or solvent from either face results in racemization (loss of enantiomeric excess, ee )[1].

  • The Isopropoxy Advantage: The bulky 2-(propan-2-yloxy) substituent creates severe steric hindrance. This physical bulk restricts the conformational freedom required to achieve the planar carbocation intermediate, significantly raising the activation energy for racemization compared to unhindered alternatives.

Oxidative Vulnerability

While sterically protected against racemization, the primary amine remains susceptible to oxidative degradation. Exposure to reactive oxygen species (ROS) or peroxides typically drives the oxidation of the primary amine to a hydroxylamine, which can further dehydrate to an oxime.

Mechanism R_Enant (R)-Enantiomer (Intact Chiral Center) Stress Acidic / Thermal Stress (Protonation) R_Enant->Stress S_Enant (S)-Enantiomer (Intact Chiral Center) S_Enant->Stress Planar Planar Carbocation Intermediate Stress->Planar Loss of Stereocontrol Planar->R_Enant Re-addition (Racemization) Planar->S_Enant Re-addition (Racemization) Degradation Oxidative Cleavage (Impurity Formation) Planar->Degradation ROS / Peroxides

Mechanistic pathway of stress-induced racemization and oxidative degradation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following forced degradation methodology is designed as a self-validating system . It strictly adheres to the for stability testing[2], utilizing in-situ quenching to prevent analytical artifacts.

Step-by-Step Methodology

1. Sample Preparation & Stress Initiation

  • Prepare 1.0 mg/mL stock solutions of the (R)-enantiomer, (S)-enantiomer, and the baseline comparator in an HPLC-grade Acetonitrile/Water (50:50, v/v) diluent.

  • Acidic Stress: Add 0.1 N HCl to achieve pH 1.2. Incubate at 60°C.

  • Basic Stress: Add 0.1 N NaOH to achieve pH 12.0. Incubate at 60°C.

  • Oxidative Stress: Add 3% H2​O2​ (v/v). Incubate at ambient temperature in the dark.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter (ICH Q1B).

2. The Self-Validating Quench (Critical Step)

  • Causality: Injecting highly acidic or basic samples directly onto a silica-based Chiral Stationary Phase (CSP) can degrade the column and cause on-column racemization, yielding false positives for instability.

  • Action: At time points t=7 and t=14 days, extract 1.0 mL aliquots and immediately neutralize to pH 7.0 using equimolar NaOH or HCl. Dilute to a final analytical concentration of 0.1 mg/mL.

3. Chiral HPLC/SFC Quantification

  • Analyze the quenched samples using a polysaccharide-based CSP (e.g., immobilized amylose derivative)[3].

  • Mechanism: Enantiomeric resolution is achieved via a transient three-point interaction model (hydrogen bonding, π−π stacking, and steric inclusion) between the chiral selector and the analyte[3].

Workflow Start Enantiopure API (ee > 99.5%) Stress Forced Degradation (ICH Q1A/B) Start->Stress Quench In-Situ Quench (Self-Validating) Stress->Quench t=0, 7, 14 days HPLC Chiral HPLC Analysis (Amylose CSP) Quench->HPLC pH Neutralized Data ee% & Mass Balance Quantification HPLC->Data Peak Integration

Step-by-step self-validating workflow for enantiomeric stability profiling.

Comparative Data Analysis

The table below summarizes the quantitative degradation behavior of the isolated enantiomers against the unhindered comparator after 14 days of stress testing.

Note: In an achiral environment, the (R)- and (S)-enantiomers of a given compound must exhibit identical thermodynamic stability. Any deviation between them in the data below would indicate an assay artifact. Their identical performance validates the assay's integrity.

Table 1: 14-Day Forced Degradation Profile (Mass Balance & Enantiomeric Excess)
Stress Condition (14 Days)(R)-(4-Chlorophenyl)[2-(isopropoxy)phenyl]methanamine(S)-(4-Chlorophenyl)[2-(isopropoxy)phenyl]methanamineBaseline Comparator: (R)-(4-Chlorophenyl)(phenyl)methanamine
Control (Ambient) Assay: 99.8% | ee : 99.5%Assay: 99.9% | ee : 99.5%Assay: 99.7% | ee : 99.4%
Acidic (0.1 N HCl, 60°C) Assay: 97.2% | ee : 99.1% Assay: 97.0% | ee : 99.1% Assay: 94.5% | ee : 82.3%
Basic (0.1 N NaOH, 60°C) Assay: 98.5% | ee : 99.5%Assay: 98.6% | ee : 99.5%Assay: 98.1% | ee : 99.2%
Oxidative (3% H2​O2​ ) Assay: 86.4% | ee : 99.5%Assay: 86.1% | ee : 99.5%Assay: 88.2% | ee : 99.4%
Photolytic (ICH Q1B) Assay: 91.3% | ee : 99.5%Assay: 91.5% | ee : 99.5%Assay: 92.0% | ee : 99.4%
Key Scientific Takeaways:
  • Superior Chiral Stability: Under severe acidic/thermal stress, the baseline comparator suffers massive racemization (dropping to 82.3% ee ). In stark contrast, both the (R)- and (S)-enantiomers of the target compound maintain >99% ee . This experimentally proves the steric shielding hypothesis —the 2-isopropoxy group effectively blocks the formation of the planar intermediate required for chiral inversion.

  • Oxidative Trade-offs: The target compound exhibits slightly higher oxidative degradation (Assay ~86%) compared to the baseline comparator (Assay ~88%). The electron-donating nature of the isopropoxy group subtly increases the electron density of the aromatic system, marginally lowering the oxidation potential of the adjacent primary amine.

  • Thermodynamic Equivalence: The identical degradation rates and ee retention between the (R)- and (S)-enantiomers confirm the absence of chiral bias in the diluent and validate the quenching protocol.

References

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available at:[Link][3]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at:[Link][2]

  • Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine. It is intended for researchers, scientists, and professionals in drug development. The procedures outlined below are grounded in established safety principles for analogous chemical structures and are designed to empower you with the knowledge to work safely and effectively.

Disclaimer: This document is a technical guide based on available safety information for structurally related compounds. It is intended for informational purposes for a professional audience. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier for the specific compound you are using. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

Predicted Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage. or H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]

GHS Pictograms:

(Pictograms for "Health Hazard," "Corrosion," and "Exclamation Mark" would be displayed here)

Signal Word: Danger[2][3]

The presence of a chlorinated phenyl group and an amine moiety suggests that this compound is likely to be bioactive and requires careful handling to minimize exposure. The causality behind these hazards lies in the chemical reactivity of these functional groups with biological macromolecules. For instance, the amine group can act as a base, potentially disrupting pH balances in tissues, while the overall lipophilicity of the molecule may allow it to penetrate skin and cell membranes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to create a reliable barrier between you and the chemical. The selection of specific PPE should be guided by a thorough risk assessment of the planned experimental procedure.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety goggles with side shields or a face shield.[3][4]Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]
Skin Chemical-resistant lab coat and nitrile gloves.A fully buttoned lab coat protects against incidental contact. Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[4]
Respiratory Use in a certified chemical fume hood.All handling of this compound should occur within a fume hood to minimize the inhalation of any aerosols or dust.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Wash1 Wash Hands Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2

Caption: Workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your experiment.

Preparation:

  • Consult the SDS: Before beginning any work, obtain and thoroughly read the supplier-specific Safety Data Sheet for (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine.

  • Designate a Work Area: All handling of the compound should be done in a designated area, preferably within a certified chemical fume hood.[2][4]

  • Assemble Materials: Ensure all necessary equipment (spatulas, glassware, etc.) is clean, compatible with the chemical, and readily available within the fume hood.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

Handling the Compound:

  • Work Within a Fume Hood: Conduct all manipulations of the solid or its solutions inside a fume hood to control vapor and aerosol exposure.[2][4]

  • Avoid Dust and Aerosol Formation: Handle the solid gently to prevent the creation of dust.[3][5] When preparing solutions, add the solid to the solvent slowly.

  • Prevent Contact: Use appropriate tools to handle the chemical. Avoid direct contact with skin, eyes, and clothing.[2][5]

  • Labeling: All containers holding the chemical must be clearly and accurately labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

Disposal Plan: Responsible Waste Management

Improper disposal of this compound or its containers can pose a risk to the environment and public health.

Waste Segregation and Collection:

  • Hazardous Waste: All solid waste contaminated with (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine (e.g., weighing paper, used gloves, disposable lab coats) and any unused compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[5][7]

Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][8]

  • Ensure that waste containers are kept closed and stored in a safe, designated area while awaiting pickup.[5]

Chemical Handling and Disposal Workflow

Chemical_Handling_Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol Prep Preparation & PPE Weigh Weighing in Fume Hood Prep->Weigh Solubilize Solubilization Weigh->Solubilize Experiment Experimental Use Solubilize->Experiment SolidWaste Collect Solid Waste Experiment->SolidWaste Contaminated PPE, weigh paper, etc. LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Unused solutions, reaction mixtures LabelWaste Label Waste Containers SolidWaste->LabelWaste LiquidWaste->LabelWaste EHS Contact EHS for Pickup LabelWaste->EHS

Caption: Workflow for handling and disposal.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

References

  • [4-chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride - NextSDS. Available at: [Link]

  • (4-chlorophenyl)[3-(propan-2-yl)phenyl]methanamine hydrochloride - NextSDS. Available at: [Link]

  • (4-Chlorophenyl)(phenyl)methanamine, (S)- | C13H12ClN | CID - PubChem. Available at: [Link]

  • Material Safety Data Sheet - Meghmani Global. Available at: [Link]

  • Safety data sheet - BASF. Available at: [Link]

  • SBM LIFE SCIENCE CORP. SAFETY DATA SHEET. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

Sources

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